Molybdenumhexacarbonyl
Description
Significance in Organometallic Chemistry and Coordination Science
Molybdenumhexacarbonyl is a cornerstone compound in organometallic chemistry, serving as a fundamental model for studying metal-carbonyl bonding and reactivity. chemblink.comnumberanalytics.com Its structure, featuring a central molybdenum atom coordinated to six carbon monoxide ligands, provides valuable insights into the principles of coordination chemistry. wikipedia.orgchemblink.com The compound's importance is underscored by its role as a starting material for the synthesis of numerous other organometallic complexes. ontosight.aichemeurope.com The carbon monoxide ligands in Mo(CO)₆ can be displaced by a variety of other organic and inorganic ligands, opening pathways to a vast range of molybdenum-containing molecules with tailored properties. wikipedia.orgchemeurope.com This reactivity has been instrumental in advancing the understanding of ligand substitution reactions and the electronic effects of ligands on transition metals. chemblink.com
Foundational Role as a Precursor in Diverse Chemical Syntheses
The utility of this compound as a precursor is a central theme in its chemistry. It is a popular and often-used reagent in academic and industrial research for the synthesis of other molybdenum compounds. wikipedia.orgereztech.com One or more of the carbon monoxide (CO) ligands can be readily substituted by other ligands, a process that can be initiated by heat or ultraviolet (UV) photolysis. wikipedia.orgchemeurope.com For instance, the reaction of Mo(CO)₆ with 2,2′-bipyridine yields Mo(CO)₄(bipy), and UV photolysis in tetrahydrofuran (B95107) (THF) produces Mo(CO)₅(THF). wikipedia.org
It serves as a starting material for creating catalysts for processes like alkyne metathesis and the Pauson–Khand reaction. wikipedia.org Furthermore, this compound can act as a solid and convenient source of carbon monoxide gas for palladium-catalyzed carbonylation reactions, avoiding the need to handle gaseous CO. nih.govthieme-connect.comthieme-connect.com This has been applied in the synthesis of various organic molecules, including quinazolinones and indole-3-carboxamide derivatives. researchgate.net The compound's ability to be a source of molybdenum atoms is also crucial. wikipedia.org
Advanced Applications in Materials Science and Heterogeneous Catalysis
This compound's applications extend significantly into materials science and heterogeneous catalysis. It is a valuable precursor for creating molybdenum-containing catalysts, which are vital in industrial processes like hydrocarbon cracking. ereztech.comkunststoff-institut.de The thermal decomposition of Mo(CO)₆ is a key method for depositing thin films of molybdenum and its compounds, a process known as chemical vapor deposition (CVD). ereztech.comkunststoff-institut.de This technique is employed in the electronics industry for creating coatings. ereztech.com
A more refined technique, atomic layer deposition (ALD), also utilizes this compound to grow thin films of materials like molybdenum oxide (MoO₃) and molybdenum nitride (MoNₓ). rsc.orgresearchgate.netacs.org These films have potential applications in semiconductor devices as barrier layers against copper diffusion. acs.org In ALD, Mo(CO)₆ and a co-reactant, such as ozone or ammonia, are used to deposit films with precise thickness control at relatively low temperatures. rsc.orgresearchgate.netacs.org
Furthermore, this compound is used to synthesize nanostructured materials. For example, the sonochemical decomposition of Mo(CO)₆ produces nanometer-sized particles of molybdenum carbide (Mo₂C), a material with catalytic properties similar to platinum group metals, particularly in dehydrogenation reactions. illinois.edu It is also used in electron beam-induced deposition to create a source of molybdenum atoms for fabricating nanostructures. ereztech.comlookchem.com
Evolution of this compound Research Paradigms
The research landscape of this compound has seen significant evolution since its discovery in the early 20th century. chemblink.com Initially, studies focused on its synthesis and fundamental properties, establishing it as a model compound in the burgeoning field of metal carbonyl chemistry. numberanalytics.com This foundational work paved the way for its use as a versatile reagent in organometallic synthesis. chemeurope.com
A major paradigm shift occurred with the recognition of its utility as a precursor for catalytic applications. acs.org Research in the 1970s demonstrated its effectiveness in catalyzing alkyne metathesis when combined with phenols. acs.org More recently, the focus has shifted towards its application in advanced materials synthesis, particularly through techniques like CVD and ALD for creating thin films and nanostructures. ereztech.comkunststoff-institut.dersc.org
The development of "gas-free" carbonylation reactions, where Mo(CO)₆ serves as a solid CO source, represents another significant advancement, making these important synthetic transformations more accessible and safer to perform in standard laboratory settings. thieme-connect.comthieme-connect.com Current research continues to explore novel applications, such as its use in the synthesis of complex organic molecules and the development of new catalytic systems with improved activity and stability. chemblink.comresearchgate.net There is also a growing interest in understanding the detailed mechanisms of its decomposition and reactions at a molecular level, employing advanced computational and spectroscopic techniques. scispace.comdigitellinc.com
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆MoO₆ | wikipedia.org |
| Molar Mass | 264.01 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless solid, white crystalline powder | wikipedia.orgereztech.com |
| Density | 1.96 g/cm³ | wikipedia.org |
| Melting Point | 150 °C (decomposes) | wikipedia.orgchemicalbook.com |
| Boiling Point | 156 °C (sublimes) | wikipedia.orgereztech.com |
| Solubility | Insoluble in water; slightly soluble in THF, diglyme, acetonitrile (B52724) | wikipedia.orgchemicalbook.com |
| Structure | Octahedral | wikipedia.org |
Interactive Data Table: Applications of this compound in Deposition Techniques
| Technique | Precursor(s) | Deposited Material | Key Findings/Applications | Reference(s) |
| Chemical Vapor Deposition (CVD) | Mo(CO)₆ | Molybdenum metal, Molybdenum Carbide | Thin film coatings for electronics and high-tech applications. | ereztech.comkunststoff-institut.de |
| Atomic Layer Deposition (ALD) | Mo(CO)₆, Ozone, Water | Molybdenum Oxide (MoO₃) | Growth of amorphous films, crystallizing to α- and β-MoO₃ phases upon annealing. | rsc.orgresearchgate.net |
| Atomic Layer Deposition (ALD) | Mo(CO)₆, Ammonia (NH₃) | Molybdenum Nitride (MoNₓ) | Deposition of barrier layers for copper diffusion in semiconductor devices. | acs.org |
| Electron Beam-Induced Deposition | Mo(CO)₆ | Molybdenum atoms | Convenient source for fabricating molybdenum nanostructures. | ereztech.comlookchem.com |
| Thermal Decomposition | Mo(CO)₆ | Molybdenum metal | Preparation of thick molybdenum targets for applications like cyclotrons. | nasa.gov |
Structure
2D Structure
Properties
IUPAC Name |
carbon monoxide;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.Mo/c6*1-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBZNSIJQWHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6MoO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
| Record name | Molybdenum hexacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
9.75 [mmHg] | |
| Record name | Molybdenum hexacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13939-06-5 | |
| Record name | Molybdenum hexacarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexacarbonylmolybdenum | |
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Synthetic Methodologies and Precursor Chemistry of Molybdenumhexacarbonyl Derivatives
Reductive Carbonylation Routes to Molybdenumhexacarbonyl
A notable and commercially practiced method has historically involved the reduction of molybdenum pentachloride with zinc metal in a diethyl ether solution under carbon monoxide pressure. google.com However, this process is known to be labor-intensive and presents significant handling challenges. google.com
An alternative and improved method for the preparation of molybdenum hexacarbonyl utilizes diammonium oxopentachloromolybdate(V), (NH₄)₂[MoOCl₅], as the starting material. google.comjustia.com This process involves the carbonylation of the molybdenum compound in a coordinating organic solvent, such as tetrahydrofuran (B95107) (THF), at pressures up to approximately 2000 psig and temperatures up to 150°C. google.comjustia.com The reaction is carried out in the presence of a metallic reductant, with magnesium being preferred, although zinc, aluminum, sodium, potassium, or lithium can also be used. google.comjustia.com Additionally, an oxygen scavenger like aluminum trichloride (B1173362) may be employed. google.comjustia.com
A Chinese patent describes a method for synthesizing molybdenum hexacarbonyl by reacting molybdenum pentachloride with an equal mass ratio of carbonyl iron powder and a pentacarbonyl iron complex in an anhydrous non-polar organic solvent like ether or acetone. google.com The reaction is conducted under a carbon monoxide pressure of 5-15 MPa and at a temperature of 25-50°C for 1-12 hours. google.com
| Starting Material | Reductant | Solvent | Pressure | Temperature | Reference |
| Molybdenum(V) chloride (MoCl₅) | Zinc, Magnesium, or Aluminum powder | Diethyl ether (example) | High CO pressure | Not specified | wikipedia.orggoogle.com |
| Diammonium oxopentachloromolybdate(V) ((NH₄)₂[MoOCl₅]) | Magnesium (preferred) | Tetrahydrofuran | Up to 2000 psig CO | Up to 150°C | google.comjustia.com |
| Molybdenum pentachloride (MoCl₅) | Carbonyl iron powder and pentacarbonyl iron complex | Anhydrous ether or acetone | 5-15 MPa CO | 25-50°C | google.com |
Ligand Substitution Reactions of this compound
Molybdenum hexacarbonyl is a versatile precursor for the synthesis of a wide array of organometallic complexes through ligand substitution reactions. wikipedia.org These reactions, where one or more carbon monoxide ligands are replaced by other ligands, can be promoted by either thermal or photolytic methods. ias.ac.in The initial step in both thermal and photochemical substitution reactions of Mo(CO)₆ is the dissociation of a CO ligand, likely forming the primary product, the pentacarbonylmolybdenum(0) intermediate, M(CO)₅. ias.ac.in
Synthesis of Labile Molybdenum Carbonyl Adducts
The generation of labile molybdenum carbonyl adducts is a key strategy for facilitating further substitution reactions under milder conditions. These adducts contain weakly bound solvent ligands that are easily displaced by other donor molecules.
The complex pentacarbonyl(tetrahydrofuran)molybdenum(0), Mo(CO)₅(THF), is a widely used intermediate in organometallic synthesis. Its preparation is achieved through the ultraviolet (UV) photolysis of a solution of molybdenum hexacarbonyl in tetrahydrofuran (THF). wikipedia.org The photochemically generated Mo(CO)₅(THF) serves as a convenient starting material for the synthesis of other monosubstituted molybdenum carbonyl derivatives. d-nb.info The enthalpy of substitution of CO on Mo(CO)₆ by an alkane is reported to be 30 kcal/mol, and the subsequent substitution of the coordinated alkane by THF has an enthalpy of -14 kcal/mol. nih.gov
| Precursor | Reagent | Method | Product | Reference |
| Mo(CO)₆ | Tetrahydrofuran (THF) | UV-photolysis | Mo(CO)₅(THF) | wikipedia.orgd-nb.info |
Another important labile adduct is tricarbonyltris(acetonitrile)molybdenum(0), fac-Mo(CO)₃(CH₃CN)₃. This complex serves as a valuable source of the "Mo(CO)₃" moiety for further synthetic applications. wikipedia.org The reaction of fac-[Mo(CO)₃(NCMe)₃] with three equivalents of thiophene-3-acetonitrile in acetonitrile (B52724) yields the tris(thiophene-3-acetonitrile) complex, fac-[Mo(CO)₃(NCCH₂(C₄H₃S-3))₃]. reading.ac.uk The oxidation of fac-M(CO)₃(CH₃CN)₃ (where M = Mo, W) with chlorine or bromine provides a high-yield synthesis of MoCl₄(CH₃CN)₂ and MoBr₃(CH₃CN)₃, respectively. tandfonline.com
| Precursor | Utility | Reference |
| fac-Mo(CO)₃(CH₃CN)₃ | Source of the "Mo(CO)₃" moiety | wikipedia.org |
Derivatization with Donor Ligands
The labile nature of the solvent ligands in adducts like Mo(CO)₅(THF) and Mo(CO)₃(CH₃CN)₃ allows for the straightforward synthesis of a vast range of molybdenum carbonyl derivatives through displacement with various donor ligands.
The reaction of molybdenum hexacarbonyl with 2,2'-bipyridine (B1663995) (bpy) yields the tetracarbonyl complex, Mo(CO)₄(bpy). wikipedia.org This synthesis can be achieved through both thermal and photolytic methods. vt.edu The preparation of a series of [Mo(CO)₄(N-N)] complexes, where N-N is a bidentate nitrogen ligand like 2,2'-bipyridine, has been adapted from literature syntheses. vt.edu For instance, the one-dimensional organic-inorganic hybrid material [MoO₃(bipy)] can be obtained in quantitative yield by reacting cis-[Mo(CO)₄(bipy)] with excess tert-butylhydroperoxide (TBHP). researchgate.net The organometallic chemistry of molybdenum dates back to the thermal substitution of CO ligands in Mo(CO)₆ to produce octahedral Mo(0) derivatives of the type Mo(CO)ₓ(L)y. nih.govrsc.org
| Precursor | Reagent | Product | Method | Reference |
| Mo(CO)₆ | 2,2'-Bipyridine (bpy) | Mo(CO)₄(bpy) | Thermal or Photolytic | wikipedia.orgvt.edu |
| cis-[Mo(CO)₄(pip)₂] | 2-(1-propyltrimethylammonium-3-pyrazolyl)pyridine bromide ([ptapzpy]Br) | cis-[Mo(CO)₄(ptapzpy)]Br | Substitution under milder conditions | nih.govrsc.org |
Formation of Mo(CO)4(piperidine)2 and Related Phosphine (B1218219) Complexes
The synthesis of tetracarbonylmolybdenum(0) complexes often commences with the substitution of two carbonyl ligands from molybdenum hexacarbonyl (Mo(CO)₆). A key intermediate in this process is cis-tetracarbonylbis(piperidine)molybdenum(0), cis-[Mo(CO)₄(piperidine)₂]. This complex is typically prepared by the thermal reaction of Mo(CO)₆ with piperidine (B6355638). wikipedia.orgukessays.com The reaction is often carried out in a solvent such as toluene (B28343) under reflux conditions. ukessays.com The piperidine ligands in cis-[Mo(CO)₄(piperidine)₂] are labile, making it an excellent precursor for the synthesis of other tetracarbonyl complexes, particularly those with phosphine ligands. wikipedia.org
The substitution of the piperidine ligands with phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), proceeds under relatively mild conditions. For instance, reacting cis-[Mo(CO)₄(piperidine)₂] with PPh₃ in boiling dichloromethane (B109758) leads to the formation of cis-[Mo(CO)₄(PPh₃)₂]. wikipedia.org This cis isomer is considered the kinetic product. wits.ac.za
Interestingly, the cis isomer can be converted to the more thermodynamically stable trans isomer through thermal isomerisation. ukessays.com This process often involves refluxing the cis complex in a higher-boiling solvent like toluene. wikipedia.orgodinity.com The driving force for this isomerisation is the reduction of steric repulsion between the bulky phosphine ligands in the trans configuration. wits.ac.za The interconversion between the cis and trans isomers is believed to occur via a dissociative mechanism involving the cleavage of the Mo-P bond. wits.ac.za
The stereochemistry of these complexes can be readily determined using infrared (IR) spectroscopy. Due to its lower symmetry, the cis isomer exhibits four distinct carbonyl stretching bands in its IR spectrum. In contrast, the more symmetrical trans isomer typically shows only one strong carbonyl stretching band. wits.ac.zaprezi.com
The synthesis of a variety of cis-[Mo(CO)₄L₂] complexes, where L is a phosphine ligand such as PPh₂Me, PPh₂Et, and P(OEt)₃, has been successfully carried out. wits.ac.za The thermal behavior of these complexes has also been investigated, revealing that they can undergo a cis to trans isomerisation reaction in the solid state or in the melt phase. wits.ac.za
| Complex | Isomer | Synthesis Method | Key Features |
| cis-[Mo(CO)₄(piperidine)₂] | cis | Thermal reaction of Mo(CO)₆ with piperidine | Labile piperidine ligands, useful precursor |
| cis-[Mo(CO)₄(PPh₃)₂] | cis | Substitution of piperidine in cis-[Mo(CO)₄(piperidine)₂] with PPh₃ | Kinetic product |
| trans-[Mo(CO)₄(PPh₃)₂] | trans | Thermal isomerisation of cis-[Mo(CO)₄(PPh₃)₂] | Thermodynamic product, sterically favored |
Exploration of Mixed-Ligand Molybdenum Carbonyl Systems
The field of mixed-ligand molybdenum carbonyl complexes is extensive, involving the incorporation of a variety of ligands to fine-tune the electronic and steric properties of the metal center. These complexes are synthesized with the aim of creating novel structures and reactivities.
One approach involves the reaction of Mo(CO)₆ with bidentate N-heterocyclic ligands. For example, reacting Mo(CO)₆ with 2,2'-bipyridine (bipy) results in the formation of [Mo(CO)₄(bipy)]. wikipedia.org Further substitution is possible, leading to complexes like cis-[Mo(CO)₂(bipy)₂]. mdpi.com Similarly, reactions with other N-heterocyclic ligands such as 1,10-phenanthroline (B135089) (phen), 2,2'-biquinoline (B90511) (biquin), and 2,2'-dipyridylmethane (dpme) in the presence of 2,2'-dipyridylamine (B127440) (dipy) have yielded facial tricarbonyl complexes of the type fac-[Mo(CO)₃(L)(dipy)], where L is phen, biquin, or dpme. mdpi.com These syntheses are typically performed by refluxing stoichiometric amounts of Mo(CO)₆ and the respective ligands in toluene. mdpi.com
Another class of mixed-ligand systems involves phosphine ligands with additional functional groups. For instance, molybdenum carbonyl metallosurfactants of the types [Mo(CO)₅L] and cis-[Mo(CO)₄L₂] have been synthesized using functionalized phosphines like Ph₂P(CH₂)nSO₃Na (where n = 2, 6, 10). csic.es The synthesis of the cis-[Mo(CO)₄L₂] complexes is achieved by reacting the precursor cis-[Mo(CO)₄(piperidine)₂] with the phosphine ligand. csic.es
Mixed-valence dimolybdenum complexes containing both hard oxo and soft carbonyl ligands have also been prepared. One-pot reactions of fac-[Mo(CO)₃(NCMe)₃] with dithiols and diphosphines have led to the formation of complexes like [Mo₂(O)(CO)₂(μ-κ²-S(CH₂)nS)₂(κ²-diphosphine)]. rsc.org
Furthermore, the synthesis of molybdenum(0) tricarbonyl and tetracarbonyl complexes with a cationic pyrazolylpyridine ligand, [ptapzpy]Br, has been reported. The tetracarbonyl derivative, cis-[Mo(CO)₄(ptapzpy)]Br, was prepared by substituting the piperidine ligands in cis-[Mo(CO)₄(piperidine)₂]. nih.gov
The exploration of mixed-ligand systems extends to complexes with Mannich bases, where compounds of the composition [M(CO)₄(L-L)] (M = Mo; L-L = bidentate Mannich base) have been synthesized by refluxing Mo(CO)₆ with the ligand in xylene. researchgate.net Carbonyl complexes with a phosphorus/nitrogen/phosphorus (PNP) pincer ligand have also been synthesized, yielding both bidentate cis-[PNP-Mo(CO)₄] and tridentate fac- and mer-[PNP-Mo(CO)₃] isomers. researchgate.net
| Complex Type | Ligands | Synthesis Highlights |
| [Mo(CO)₄(N-N)] | Bidentate N-heterocycles (e.g., bipy, phen) | Reaction of Mo(CO)₆ with the ligand |
| fac-[Mo(CO)₃(L)(dipy)] | L = phen, biquin, dpme; dipy = 2,2'-dipyridylamine | Refluxing Mo(CO)₆ and ligands in toluene mdpi.com |
| [Mo(CO)₅L], cis-[Mo(CO)₄L₂] | L = Functionalized phosphine | Use of cis-[Mo(CO)₄(piperidine)₂] as a precursor csic.es |
| [Mo₂(O)(CO)₂(μ-S₂)(diphos)] | Dithiol and diphosphine ligands | One-pot reaction from fac-[Mo(CO)₃(NCMe)₃] rsc.org |
Reactions with Organolithium Reagents for Fischer Carbene Synthesis
The synthesis of Fischer carbenes, a significant class of organometallic compounds, often utilizes molybdenum hexacarbonyl as a starting material. The key step in this synthesis involves the reaction of Mo(CO)₆ with an organolithium reagent.
The general procedure begins with the nucleophilic attack of the organolithium reagent (RLi) on one of the carbonyl carbons of Mo(CO)₆. This attack forms an acyl-metalate intermediate, [Mo(CO)₅(C(O)R)]⁻Li⁺. This intermediate is then typically alkylated in a subsequent step using an alkylating agent, such as a trialkyloxonium salt (e.g., [R'₃O]BF₄) or an alkyl halide, to yield the neutral Fischer carbene complex, (CO)₅Mo=C(OR')R.
The choice of the organolithium reagent and the alkylating agent allows for the synthesis of a wide variety of Fischer carbenes with different substituents on the carbene carbon. This versatility has made the reaction of molybdenum hexacarbonyl with organolithium reagents a cornerstone of Fischer carbene chemistry.
Halogenation and Formation of Molybdenum(II) Carbonyl Halides
Molybdenum hexacarbonyl can undergo oxidative halogenation to form molybdenum(II) carbonyl halides. This reaction involves the oxidation of the molybdenum center from the 0 to the +2 oxidation state and the substitution of some of the carbonyl ligands with halide ligands.
The direct reaction of molybdenum hexacarbonyl with halogens (X₂) such as chlorine (Cl₂) or bromine (Br₂) can lead to the formation of dimeric molybdenum(II) carbonyl halides of the formula [Mo(CO)₄X₂]₂. These reactions are typically carried out in an inert solvent.
An alternative route to phosphine-substituted molybdenum(II) carbonyl halides involves the reaction of phosphines with pentacarbonyl halide anions, [M(CO)₅X]⁻. This has been used to prepare salts of the type cis-[Et₄N][PR₃Mo(CO)₄X], where X is a halide and PR₃ is a phosphine. cdnsciencepub.com
These molybdenum(II) carbonyl halide complexes serve as versatile starting materials for the synthesis of a wide range of other molybdenum(II) complexes through the substitution of the remaining carbonyl or halide ligands.
Synthesis of Organomolybdenum Complexes from this compound Precursors
Formation of Piano-Stool Complexes (e.g., (arene)Mo(CO)3)
A prominent class of organomolybdenum complexes derived from molybdenum hexacarbonyl are the "piano-stool" complexes, which feature an arene ligand capping a Mo(CO)₃ fragment. The synthesis of these (arene)Mo(CO)₃ complexes is typically achieved by heating molybdenum hexacarbonyl in the presence of the desired arene.
This reaction can be performed either neat or in a high-boiling, inert solvent. The thermal conditions promote the dissociation of three carbonyl ligands from Mo(CO)₆, allowing for the coordination of the arene ring in a η⁶-fashion. A wide variety of arenes, including benzene (B151609), toluene, and mesitylene, can be employed in this synthesis.
Alternatively, a more convenient and milder method involves the use of a Mo(CO)₃ precursor with labile ligands, such as tris(acetonitrile)molybdenum tricarbonyl, [Mo(CO)₃(MeCN)₃]. This complex is prepared by refluxing Mo(CO)₆ in acetonitrile. The acetonitrile ligands are readily displaced by the arene, allowing the reaction to proceed at lower temperatures.
The (arene)Mo(CO)₃ complexes are important starting materials in organometallic chemistry, as the arene ligand can be displaced by other ligands, providing access to a diverse range of molybdenum tricarbonyl derivatives.
Generation of Cyclopentadienyl (B1206354) and Cycloheptatrienyl Molybdenum Carbonyl Anions
Molybdenum hexacarbonyl is a key precursor for the synthesis of cyclopentadienyl and cycloheptatrienyl molybdenum carbonyl complexes.
The synthesis of the cyclopentadienylmolybdenum tricarbonyl dimer, [CpMo(CO)₃]₂, is a classic example. This is typically achieved by reacting Mo(CO)₆ with dicyclopentadiene (B1670491) in a high-boiling solvent. The reaction proceeds through the initial formation of a cyclopentadienylmolybdenum tricarbonyl intermediate, which then dimerizes.
Reduction of this dimer, for instance with a sodium amalgam, yields the cyclopentadienylmolybdenum tricarbonyl anion, [CpMo(CO)₃]⁻. This anion is a powerful nucleophile and a valuable building block in organometallic synthesis.
Similarly, the reaction of Mo(CO)₆ with cycloheptatriene (B165957) can lead to the formation of the cycloheptatrienylmolybdenum tricarbonyl cation, [(η⁷-C₇H₇)Mo(CO)₃]⁺. This reaction often involves a hydride abstraction step from an intermediate cycloheptadienyl complex. The corresponding neutral radical, (η⁷-C₇H₇)Mo(CO)₃, can also be generated. Reduction of the cation or the radical species can then produce the cycloheptatrienylmolybdenum tricarbonyl anion, [(η⁷-C₇H₇)Mo(CO)₃]⁻.
These anionic complexes are important reagents for the formation of new molybdenum-carbon bonds through reactions with various electrophiles.
Preparation of CO-Free Molybdenum(0) Compounds (e.g., Bis(benzene)molybdenum)
The synthesis of zerovalent molybdenum compounds devoid of carbonyl (CO) ligands, such as the archetypal bis(benzene)molybdenum, Mo(η⁶-C₆H₆)₂, represents a significant area of organometallic chemistry. These CO-free complexes are noted for being more reducing and kinetically labile compared to their carbonyl-containing counterparts. wikipedia.org While molybdenum hexacarbonyl (Mo(CO)₆) is a versatile precursor for a vast array of molybdenum complexes, its use in the direct, high-yield synthesis of bis(arene) sandwich compounds is not the primary route. Instead, other synthetic strategies have been developed and are more commonly employed.
The direct reaction of Mo(CO)₆ with arenes typically results in the substitution of only three CO ligands, yielding "piano-stool" complexes of the type (arene)Mo(CO)₃. wikipedia.org Achieving complete decarbonylation to form bis(arene)molybdenum(0) complexes from Mo(CO)₆ is challenging and not a standard preparative method. The principal and more effective methodologies for synthesizing bis(benzene)molybdenum and its derivatives are the Fischer-Hafner synthesis and metal vapor synthesis (MVS).
Fischer-Hafner Synthesis
The Fischer-Hafner synthesis is a classic and widely utilized reductive method for preparing bis(arene)metal complexes. wikipedia.orgthieme-connect.de This approach does not use molybdenum hexacarbonyl as a starting material. Instead, it typically involves the reduction of a molybdenum halide, most commonly molybdenum(V) chloride (MoCl₅), in the presence of the arene, a reducing agent, and a Lewis acid.
The general process can be summarized as follows:
Reaction: Molybdenum(V) chloride is reacted with benzene, which serves as both the solvent and the ligand. Aluminum powder is used as the reducing agent, and aluminum trichloride (AlCl₃) acts as a halide acceptor and Lewis acid catalyst. thieme-connect.de
Formation of a Cationic Intermediate: The initial reaction does not directly yield the neutral bis(benzene)molybdenum. Instead, a cationic sandwich complex, [Mo(η⁶-C₆H₆)₂]⁺, is formed as a salt, typically with a complex chloroaluminate anion. thieme-connect.deuwindsor.ca
Reduction to the Neutral Complex: The cationic intermediate is then isolated and subsequently reduced to the neutral, 18-electron bis(benzene)molybdenum(0) complex. This reduction is often achieved through alkaline hydrolysis or disproportionation. thieme-connect.deuwindsor.ca
A significant limitation of the Fischer-Hafner synthesis is its restriction to arenes that are stable under the strong Friedel-Crafts conditions imposed by the presence of AlCl₃. acs.orgresearchgate.net Aromatics with sensitive functional groups are generally not compatible with this method. wikipedia.org For this reason, its application has been most successful for simple arenes like benzene and some alkylbenzenes such as toluene and mesitylene. acs.org
Table 1: Typical Reactants and Conditions for Fischer-Hafner Synthesis of Bis(benzene)molybdenum
| Component | Role | Example Material |
| Molybdenum Source | Metal Precursor | Molybdenum(V) chloride (MoCl₅) |
| Arene Source | Ligand and Solvent | Benzene (C₆H₆) |
| Reducing Agent | Electron Source | Aluminum powder (Al) |
| Lewis Acid | Catalyst/Halide Acceptor | Aluminum trichloride (AlCl₃) |
| Reduction of Cation | Final Step | Aqueous Potassium Hydroxide (KOH) |
This table presents a generalized summary of the components involved in the Fischer-Hafner synthesis of bis(benzene)molybdenum.
Metal Vapor Synthesis (MVS)
Metal Vapor Synthesis (MVS) offers a more direct and cleaner route to bis(benzene)molybdenum and other bis(arene) complexes, avoiding the harsh conditions of the Fischer-Hafner method. rsc.orgrsc.org This technique is particularly valuable for preparing complexes with thermally sensitive or functionally substituted arenes that would not survive Friedel-Crafts conditions. acs.org
The MVS process involves the following steps:
Generation of Metal Atoms: Molybdenum metal is heated to a high temperature in a high-vacuum chamber to generate a vapor of free molybdenum atoms.
Co-condensation: The molybdenum vapor is then co-condensed with an excess of benzene vapor onto a cold surface, typically cooled with liquid nitrogen (77 K). rsc.orgrsc.org
Formation of the Complex: At this low temperature, the highly reactive metal atoms react directly with the benzene molecules to form bis(benzene)molybdenum, Mo(η⁶-C₆H₆)₂.
The MVS technique is highly versatile and has been successfully used to prepare a variety of bis(η⁶-arene)molybdenum complexes. acs.org While powerful, this method requires specialized and expensive equipment, which can limit its accessibility for routine laboratory-scale preparations.
Table 2: Comparison of Synthetic Methodologies for Bis(benzene)molybdenum
| Feature | Fischer-Hafner Synthesis | Metal Vapor Synthesis (MVS) | Direct Reaction with Mo(CO)₆ |
| Mo Precursor | MoCl₅ | Mo (metal) | Mo(CO)₆ |
| Key Advantage | Uses common lab reagents | High purity, versatile for various arenes | Simple starting material |
| Key Disadvantage | Harsh conditions, limited to robust arenes | Requires specialized equipment | Does not lead to complete decarbonylation |
| Typical Product | [Mo(η⁶-C₆H₆)₂]⁺ then Mo(η⁶-C₆H₆)₂ | Mo(η⁶-C₆H₆)₂ | (η⁶-C₆H₆)Mo(CO)₃ |
| Yield | Moderate to Good | Good | Not applicable for bis(arene) |
This table provides a comparative overview of the primary methods for synthesizing bis(benzene)molybdenum, highlighting the role of different precursors and the nature of the products.
Reactivity and Reaction Mechanisms Involving Molybdenumhexacarbonyl
Thermal Decomposition Pathways and Associated Products
The thermal behavior of molybdenum hexacarbonyl is characterized by the sequential loss of carbon monoxide ligands, a process known as decarbonylation. The nature of the resulting products is highly dependent on the reaction conditions, including temperature, atmosphere, and the presence of a substrate.
The primary thermal reaction of Mo(CO)₆ is the dissociation of a single carbon monoxide (CO) ligand to form the coordinatively unsaturated 16-electron species, molybdenum pentacarbonyl, Mo(CO)₅. ias.ac.in This initial dissociation is often the rate-determining step in substitution reactions. libretexts.org Studies using techniques like temperature-programmed decomposition (TPDE) have shown that the complete decarbonylation occurs in a stepwise manner, with each step corresponding to the elimination of one CO group. rsc.org
The general mechanism for thermal substitution reactions involves the initial loss of CO, followed by the coordination of another ligand (L) present in the reaction mixture. ias.ac.inwikipedia.org
Reaction Scheme:
Mo(CO)₆ ⇌ Mo(CO)₅ + CO
Mo(CO)₅ + L → Mo(CO)₅L
In the absence of a suitable coordinating ligand, the unstable Mo(CO)₅ intermediate can undergo further reactions. The activation energy for the initial bond dissociation (Mo(CO)₅–CO) has been determined to be approximately 149 kJ/mol. researchgate.net
Thermal decomposition of Mo(CO)₆ at elevated temperatures, particularly in the absence of a reactive trapping ligand, leads to the formation of solid-state materials. The composition of these materials is highly sensitive to the reaction environment.
Molybdenum Metal and Contaminants: Pyrolytic decomposition of Mo(CO)₆ can deposit metallic molybdenum, though it is often contaminated with carbon and oxygen from the carbonyl ligands. aip.orgustc.edu.cn
Molybdenum Carbides: The formation of molybdenum carbide is a common outcome of high-temperature decomposition. uwm.edu For instance, the reaction of Mo(CO)₆ with an aluminum film at 700 K results in the formation of molybdenum carbide, with the stoichiometry varying from MoC to Mo₂C depending on the film thickness. uwm.edu The proposed mechanism involves the initial decomposition of the hexacarbonyl to molybdenum metal and CO, followed by a carburization process. sciengine.comresearchgate.net
Molybdenum Oxides: In the presence of an oxygen source, thermal decomposition yields molybdenum oxides. aip.org For example, UV irradiation of a gas-phase mixture of Mo(CO)₆ and O₂ leads to the deposition of MoO₂ and MoO₃. aip.org On alumina (B75360) surfaces, heating Mo(CO)₆ can produce decomposition products consisting of molybdenum oxides and subcarbonyls. caltech.edu
The table below summarizes the products formed under different thermal conditions.
| Condition | Substrate/Environment | Primary Products |
| Pyrolysis | Inert | Metallic Molybdenum with C/O impurities aip.org |
| 700 K | Aluminum Film | Molybdenum Carbide (MoC, Mo₂C) uwm.edu |
| 100°C | Hydroxylated Alumina | Molybdenum Oxides and Subcarbonyls caltech.edu |
| Gas Phase with O₂ | UV Irradiation | Molybdenum Oxides (MoO₂, MoO₃) aip.org |
Photochemical Reactivity and Ligand Dissociation Processes
Irradiation with ultraviolet (UV) light provides an alternative, often milder, pathway to induce decarbonylation and ligand substitution in Mo(CO)₆. nih.gov The primary photochemical event is the dissociation of a CO ligand to generate the highly reactive Mo(CO)₅ intermediate. libretexts.orgnih.gov
This photoactivated dissociation allows for reactions to occur at lower temperatures than those required for thermal activation. The resulting Mo(CO)₅ fragment can be trapped by various molecules. For example, photolysis of Mo(CO)₆ in the presence of an alkyne leads to the formation of an alkyne complex, [(η²-alkyne)Mo(CO)₅]. researchgate.net On surfaces, UV irradiation of adsorbed Mo(CO)₆ can produce unsaturated molybdenum carbonyl adsorbates. aip.org The photochemical process is a key step in initiating various chemical transformations, including the polymerization of terminal alkynes. researchgate.net
Electron-Induced Decomposition Phenomena
Molybdenum hexacarbonyl is frequently used in focused electron beam induced deposition (FEBID), a technique for fabricating nanoscale structures, because it is easily vaporized and decomposed by an electron beam. wikipedia.org The interaction of low-energy electrons with Mo(CO)₆ molecules leads to fragmentation through distinct processes, primarily dissociative electron attachment (DEA) and dissociative ionization (DI). nih.gov
Dissociative Electron Attachment (DEA): In this process, the molecule captures a low-energy electron and subsequently fragments. For Mo(CO)₆, DEA results in the formation of various anionic fragments through the sequential loss of CO ligands. The most favorable process is the loss of a single CO group to form [Mo(CO)₅]⁻. nih.gov The molecular anion [Mo(CO)₆]⁻ is not observed. nih.gov
Dissociative Ionization (DI): This process involves electron impact causing both ionization and fragmentation. DI of Mo(CO)₆ produces a series of cationic fragments, [Mo(CO)ₙ]⁺, where n ranges from 0 to 6. Notably, the complete loss of all six CO ligands to form the bare metal ion, Mo⁺, is observed with significant intensity. nih.gov
On surfaces, electron-induced decomposition has been shown to result in the formation of molybdenum carbide. aip.org Studies on thin alumina films show that electron beams with energies of 10 eV or greater can induce extensive decarbonylation. psu.edu
The following tables summarize the major fragments observed during electron-induced decomposition.
Anionic Fragments from Dissociative Electron Attachment (DEA)
| Ion | Peak Energy (eV) |
|---|---|
| [Mo(CO)₅]⁻ | ~0 |
| [Mo(CO)₄]⁻ | 4.9 |
| [Mo(CO)₃]⁻ | 8.2 |
| [Mo(CO)₂]⁻ | 9.0 |
Data sourced from nih.gov
Major Cationic Fragments from Dissociative Ionization (DI) at 70 eV
| Ion | Relative Intensity |
|---|---|
| [Mo(CO)₆]⁺ | Observed |
| [Mo(CO)₅]⁺ | Observed |
| [Mo(CO)₄]⁺ | Observed |
| [Mo(CO)₃]⁺ | Observed |
| [Mo(CO)₂]⁺ | Observed |
| [Mo(CO)]⁺ | Observed |
| Mo⁺ | Appreciable Intensity |
Data sourced from nih.gov
Surface-Mediated Decomposition and Adsorption Characteristics
The adsorption and subsequent decomposition of Mo(CO)₆ are critically influenced by the chemical nature of the surface. rsc.orgustc.edu.cn At low temperatures (e.g., 100-140 K), Mo(CO)₆ typically adsorbs molecularly (nondissociatively) on various substrates like alumina, silica (B1680970), titania, and platinum. ustc.edu.cnustc.edu.cnresearchgate.net
Heating the substrate leads to competing pathways of molecular desorption and thermal decomposition. aip.orgustc.edu.cn The temperature at which decomposition occurs and the nature of the resulting species depend strongly on the substrate. researchgate.net
On Oxide Supports (Al₂O₃, SiO₂, TiO₂): The decomposition mechanism is sensitive to surface functional groups, particularly hydroxyl (OH) groups. rsc.org On hydroxylated surfaces, the reaction proceeds via nucleophilic ligand exchange, whereas on dehydroxylated surfaces, a Lewis-acid-assisted decarbonylation is observed. rsc.org Intermediate subcarbonyl species are often stable on hydroxylated surfaces. rsc.org
On Metal Surfaces (Pt, Mo, Cu): The reactivity of the metal surface influences the decomposition. For instance, a Mo-modified Pt(110) surface shows higher reactivity toward Mo(CO)₆, causing partial dissociation even at 100 K, compared to a clean Pt(110) surface where adsorption is molecular. ustc.edu.cn
The table below summarizes the adsorption and decomposition behavior on various surfaces.
| Surface | Adsorption Behavior (Low Temp) | Decomposition Onset/Products |
| Silica (SiO₂) | Molecular | Stepwise CO evolution; sensitive to hydroxylation rsc.org |
| Alumina (Al₂O₃) | Molecular (100 K) | Desorption at ~175 K; decomposition leaves Mo with C, O contaminants at 700 K ustc.edu.cn |
| Titania (TiO₂) | Molecular (140 K) | Desorption below 180 K; decomposition requires photon irradiation or high temperatures researchgate.net |
| Pt(110) | Molecular (100 K) | Molecular desorption and thermal dissociation upon heating ustc.edu.cn |
| Mo/Pt(110) | Partially dissociative (100 K) | Higher reactivity than clean Pt(110) ustc.edu.cn |
| Si(100) | Nondissociative | Decomposition leaves Mo, C, and O atoms on the surface aip.org |
Investigation of Intramolecular Interactions in Substituted Molybdenum Carbonyls
In substituted molybdenum carbonyls, where one or more CO ligands are replaced by other groups, the electronic structure and geometry of the complex are altered. These changes can give rise to unique intramolecular interactions.
Back-Bonding: In substituted complexes, the replacement of CO with ligands that are poorer π-acceptors leads to increased electron density on the molybdenum atom. This density is then delocalized to the remaining CO ligands through a process called back-bonding, where electrons from the metal's d-orbitals are donated into the antibonding π* orbitals of the CO ligands. mdpi.comresearchgate.net This increased back-bonding strengthens the Mo-C bond, causing it to shorten, and weakens the C≡O bond. mdpi.comresearchgate.net For example, the mean Mo–C bond distance in Mo(CO)₃(phen)(dipy) is 1.932 Å, significantly shorter than the 2.057 Å distance in Mo(CO)₆. mdpi.comresearchgate.net
N–H⋯C(carbonyl) Interactions: In complexes containing ligands with N-H groups, such as 2,2'-dipyridylamine (B127440) (dipy), short intramolecular hydrogen bonds can form between the N-H proton and the carbon atom of a carbonyl ligand. mdpi.comresearchgate.netscilit.com These interactions have been observed and characterized in the crystal structures of compounds like Mo(CO)₃(phen)(dipy) and Mo(CO)₃(biquin)(dipy). mdpi.comresearchgate.net
Carbonyl-Carbonyl Interactions: Weak, attractive interactions between the oxygen atom of one carbonyl group and the carbon atom of another have also been reported. uni-regensburg.de In the complex (η⁵-C₅H₅)Mo(CO)₃(η¹-N-maleimidato), two of the three carbonyl groups coordinating the molybdenum atom were found to interact with the carbonyl oxygen atoms of the maleimidato ligand. uni-regensburg.de These intramolecular forces can influence the reactivity of the complex. uni-regensburg.de
Catalytic Applications of Molybdenumhexacarbonyl and Its Derivatives
Applications in Homogeneous Organic Synthesis
The utility of Molybdenumhexacarbonyl in homogeneous organic synthesis is extensive, with its derivatives being employed as catalysts in numerous value-adding chemical processes. These catalysts offer unique reactivity and selectivity profiles, often complementing or providing alternatives to more common transition metal catalysts.
This compound is a convenient and solid source of carbon monoxide, which can be liberated under relatively mild conditions. This property has been exploited in various carbonylation reactions, where a carbonyl group is introduced into an organic molecule.
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide to construct α,β-cyclopentenones. While originally discovered with cobalt carbonyls, this compound has emerged as a viable alternative mediator for this transformation. wikipedia.orgchemistnotes.com The first stoichiometric molybdenum-mediated Pauson-Khand reaction was reported in 1992. semanticscholar.org A significant advancement came with the disclosure of the Mo(CO)₆/DMSO system, which provided a robust methodology for enyne substrates. semanticscholar.orgresearchgate.net
The reaction is believed to proceed through the formation of a molybdenum-alkyne complex, followed by coordination of the alkene and subsequent insertion of carbon monoxide. Reductive elimination then yields the cyclopentenone product. The use of various additives has been systematically studied to improve the efficiency of the this compound-mediated Pauson-Khand reaction. Tributylphosphine oxide (TBPO) was identified as a particularly effective additive, providing moderate to good yields of the desired products. semanticscholar.org Other successful promoters include tetra-substituted thioureas, ester and amide derivatives of phosphoric acid, and quaternary ammonium (B1175870) bromides. semanticscholar.orgresearchgate.net
Table 1: Effect of Additives on the this compound-Mediated Pauson-Khand Reaction
| Entry | Additive | Yield (%) |
| 1 | DMSO | 79 |
| 2 | Tributylphosphine oxide (TBPO) | 75 |
| 3 | Hexamethylphosphoramide (HMPA) | 68 |
| 4 | Tetramethylthiourea | 65 |
| 5 | Tetrabutylammonium bromide | 55 |
Yields are for a model reaction and may vary depending on the specific substrates.
This compound has proven to be an excellent solid source of carbon monoxide for palladium-catalyzed aminocarbonylation reactions, which are crucial for the synthesis of amides. acs.orgacs.org This approach circumvents the need for handling gaseous and toxic carbon monoxide, making the procedure more amenable to standard laboratory settings. acs.orgresearchgate.net The reaction typically involves an aryl or vinyl halide, an amine, and this compound in the presence of a palladium catalyst. This methodology is applicable to the synthesis of a wide variety of secondary and tertiary amides, and even primary amides can be prepared using aqueous ammonia. acs.org
A two-chamber system has been developed where Mo(CO)₆ in one vial serves as an external, in situ solid source of CO for a palladium-catalyzed aminocarbonylation reaction occurring in a separate, connected vial. acs.org This setup is particularly advantageous for substrates containing sensitive functional groups, such as nitro groups, which can be reduced by molybdenum complexes at elevated temperatures. thieme-connect.com
Similarly, this compound facilitates alkoxycarbonylation reactions to produce carboxylic acid esters from aryl halides and alcohols. researchgate.netorganic-chemistry.org This method is efficient and tolerates various functional groups. Intramolecular versions of this reaction have been successfully applied to synthesize lactones. organic-chemistry.org
Table 2: Examples of this compound-Mediated Carbonylative Coupling Reactions
| Reactant 1 | Reactant 2 | Product Type | Catalyst System |
| Aryl Iodide | Amine | Amide | Pd(PPh₃)₄ / Mo(CO)₆ |
| Aryl Bromide | Amine | Amide | Pd(0) / Mo(CO)₆ |
| Aryl Halide | Alcohol | Ester | Mo(CO)₆ |
| 2-Iodophenyl alcohol | - | Lactone | Mo(CO)₆ |
Olefin metathesis is a transformative reaction in organic chemistry that involves the redistribution of alkene fragments. This compound, particularly when supported on alumina (B75360), is a well-known precursor for catalysts in olefin disproportionation, a type of metathesis reaction. rsc.orgresearchgate.net These catalysts typically require thermal activation to become active. rsc.org
More advanced homogeneous catalyst systems have been developed using this compound in combination with phenols. The Mo(CO)₆/phenol system, first reported in 1974, is effective for the cross-metathesis of alkynes. acs.orgifpenergiesnouvelles.fr The reactivity of this system can be significantly enhanced by using more acidic phenols, such as 4-chlorophenol (B41353) or 2-fluorophenol (B130384). acs.org The use of 2-fluorophenol allows for alkyne metathesis to be conducted at a relatively low temperature of 80 °C. acs.org These molybdenum-based catalysts are part of a broader class of high-oxidation-state alkylidene complexes that are highly efficient for olefin metathesis. nih.gov
Molybdenum complexes derived from this compound are highly effective catalysts for the epoxidation of olefins, a fundamental transformation in organic synthesis. Mo(CO)₆ itself is an efficient epoxidation catalyst, particularly for olefinic alcohols, using tert-butyl hydroperoxide (t-BuOOH) as the oxidant. mdpi.com The catalytic cycle is believed to involve the formation of high-valent molybdenum-peroxo species which act as the oxygen transfer agents. mdpi.comacs.org
The mechanism of epoxidation by molybdenum(VI) peroxo complexes has been extensively studied. acs.org The reaction is generally considered to proceed via an electrophilic attack of the peroxo oxygen on the olefin double bond. The versatility of molybdenum-based catalysts allows for the epoxidation of a wide range of alkenes with high selectivity. mdpi.com
This compound can catalyze the rearrangement of epoxides to carbonyl compounds. For instance, treatment of epoxides of trans-stilbene, styrene, and other substituted ethylenes with a catalytic amount of Mo(CO)₆ in refluxing 1,2-dimethoxyethane (B42094) (DME) affords the corresponding aldehydes in good yields. acs.org The reaction is thought to proceed through a carbonium ion-like intermediate, and thus, only epoxides capable of forming stable carbocationic intermediates undergo this rearrangement. acs.org A byproduct of these reactions is often the deoxygenated alkene with retention of stereochemistry. acs.org
Table 3: this compound-Catalyzed Rearrangement of Epoxides to Aldehydes
| Epoxide Substrate | Major Aldehyde Product | Yield (%) |
| trans-Stilbene oxide | Diphenylacetaldehyde | 75 |
| Styrene oxide | Phenylacetaldehyde | 60 |
| α-Methylstyrene oxide | 2-Phenylpropanal | 55 |
| 1,1-Diphenylethylene oxide | 2,2-Diphenylacetaldehyde | 36 |
Hydrostannation and Other Hydrometallation Processes
This compound and its derivatives are effective catalysts for hydrometallation reactions, which involve the addition of a metal hydride bond across an unsaturated organic substrate. These reactions are fundamental in organometallic chemistry for creating carbon-metal bonds.
Hydrostannation: The addition of tin hydrides (hydrostannation) to alkynes is a significant method for synthesizing vinylstannanes, which are valuable intermediates in organic synthesis. Molybdenum-based catalysts offer a potent alternative to traditional palladium catalysts. For instance, π-allylmolybdenum complexes derived from Mo(CO)₆ have been shown to catalyze the addition of tributyltin hydride to various alkynes. These reactions typically proceed at room temperature, yielding vinylstannanes with high stereoselectivity through a cis-addition mechanism. The regioselectivity, however, can be influenced by the steric bulk of the substituents on the alkyne.
Hydrosilylation: Molybdenum-catalyzed hydrosilylation of alkynes provides a direct and atom-economical route to vinylsilanes. An efficient catalytic system employing Mo(CO)₆ with a dppb (1,4-bis(diphenylphosphino)butane) ligand has been developed for the (E)-selective anti-Markovnikov hydrosilylation of terminal alkynes. This process operates under mild conditions, is tolerant of a broad range of functional groups, and demonstrates excellent regio- and stereoselectivity. The proposed mechanism involves the oxidative addition of the silane (B1218182) to the molybdenum center, followed by alkyne insertion into the Mo-H bond and subsequent reductive elimination to yield the (E)-vinylsilane product.
| Reaction | Catalyst System | Substrate | Product | Key Features |
|---|---|---|---|---|
| Hydrostannation | π-allylmolybdenum complex (from Mo(CO)₆) | Alkynes | Vinylstannanes | High stereoselectivity (cis-addition), good to excellent yields. |
| Hydrosilylation | Mo(CO)₆ / dppb / t-BuOK | Terminal Alkynes | (E)-Vinylsilanes | Excellent (E)-selectivity, anti-Markovnikov regioselectivity, mild conditions. |
Reductive Transformations (e.g., Reduction of Nitroarenes to Amines)
This compound serves as both a catalyst and a reductant in various reductive transformations, providing a noble-metal-free approach to synthesizing key functional groups like amines.
A notable application is the molybdenum-mediated reductive hydroamination of vinylcyclopropanes with nitroarenes to produce homoallylamines. organic-chemistry.orgorganic-chemistry.org In this one-pot reaction, Mo(CO)₆ facilitates the reduction of the nitroarene to the corresponding aniline (B41778), which then participates in the catalytic hydroamination cycle. organic-chemistry.org The process involves the nucleophilic attack of the in situ-generated aniline on a molybdenum-coordinated vinylcyclopropane, leading to regio- and stereoselective ring-opening and the formation of the homoallylamine product. organic-chemistry.org This transformation is efficient, tolerates a wide range of electron-rich and electron-deficient nitroarenes, and avoids the need for pre-functionalized amine starting materials. organic-chemistry.org
Beyond this specific transformation, Mo(CO)₆ has been employed for other reductive processes, including the deoxygenation of epoxides and the desulfurization of thiols and disulfides. organic-chemistry.orgresearchgate.net In some cases, the reductive properties of Mo(CO)₆ can be problematic, for instance, in carbonylative reactions involving nitro-substituted aryl halides, where it can reduce the nitro group. acs.org This has led to the development of specialized reactor setups, such as two-chamber systems, where Mo(CO)₆ acts as an external source of carbon monoxide gas without coming into direct contact with the sensitive substrate. acs.org
Cyclization and Annulation Reactions in Organic Transformations
This compound is a valuable reagent and catalyst in the construction of cyclic and polycyclic frameworks through cyclization and annulation reactions. researchgate.netwikipedia.org It is particularly known for its application in the Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. researchgate.netwikipedia.org Mo(CO)₆ can promote this reaction, providing an alternative to the more commonly used dicobalt octacarbonyl.
Furthermore, Mo(CO)₆ catalyzes the cycloisomerization of 1-alkyn-4-ols into 2,3-dihydrofurans and the isomerization of epoxyalkynes to furans. researchgate.net These reactions demonstrate the ability of molybdenum catalysts to mediate intramolecular rearrangements to form heterocyclic systems.
In the field of annulation reactions, Mo(CO)₆ is frequently used as a stable, solid source of carbon monoxide, circumventing the need to handle toxic CO gas directly. arkat-usa.org A key example is the palladium-catalyzed carbonylative annulation of iodoanilines with internal alkynes or norbornene. arkat-usa.org In this process, Mo(CO)₆ releases CO in situ, which is then incorporated into the final product, leading to the efficient synthesis of biologically relevant 3,4-disubstituted quinolin-2(1H)-ones. arkat-usa.org
| Reaction Type | Role of Mo(CO)₆ | Substrates | Product |
|---|---|---|---|
| Pauson-Khand Reaction | Catalyst | Enyne | Cyclopentenone |
| Cycloisomerization | Catalyst | 1-Alkyn-4-ol | 2,3-Dihydrofuran |
| Carbonylative Annulation | Solid CO Source | Iodoaniline, Alkyne | 2-Quinolone |
Industrial Catalysis Leveraging this compound Precursors
In industrial settings, molybdenum catalysts are crucial for large-scale chemical processes, particularly in petroleum refining. This compound often serves as a convenient precursor for the generation of these industrial catalysts in situ or for the preparation of supported catalysts.
Catalysis in Hydrocarbon Cracking Processes
Molybdenum compounds, especially molybdenum sulfides (MoS₂), are vital components of catalysts used in hydrocracking and hydrotreating processes in the petroleum industry. molybdenum42.commdpi.comacs.org Hydrocracking involves breaking down large hydrocarbon molecules from petroleum residues into smaller, more valuable products like gasoline and diesel fuel under high pressure and temperature in the presence of hydrogen.
Mo(CO)₆ can be used as a precursor to form highly dispersed, active catalyst particles. mdpi.com When introduced into the reaction environment, often in the presence of a sulfur source, Mo(CO)₆ decomposes to form molybdenum sulfide (B99878). acs.org These catalysts exhibit high activity for hydrogenation and for the cleavage of carbon-carbon and carbon-heteroatom bonds. mdpi.com They are often supported on high-surface-area materials like alumina or carbon and promoted with cobalt or nickel to enhance their catalytic performance in hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and hydrodemetallization (HDM) reactions, which are critical for purifying petroleum feedstocks. researchgate.netimoa.info
Application in Direct Coal Liquefaction
Direct coal liquefaction (DCL) is a process that converts solid coal into liquid fuels by reacting it with hydrogen at high temperatures and pressures. Molybdenum-based catalysts are highly effective for this transformation due to their high hydrogenation activity and resistance to sulfur poisoning. imoa.infomdpi.com
This compound has been identified as a particularly effective catalyst precursor for DCL, even in the absence of a solvent. acs.orgacs.org Its volatility allows it to be easily dispersed within the coal matrix. acs.org Upon heating in the presence of hydrogen and a sulfur source (often H₂S or elemental sulfur), Mo(CO)₆ decomposes to form highly active, finely dispersed molybdenum disulfide (MoS₂) particles. acs.orgacs.org In the absence of sulfur, it can form molybdenum carbide, which also shows catalytic activity. acs.org The high dispersion of the in situ-generated catalyst is key to its effectiveness, promoting the depolymerization and hydrogenation of the complex coal structure into soluble liquid products. mdpi.comacs.org
Heterogenized Catalysis and Catalyst Design
To overcome issues of catalyst separation and recycling associated with homogeneous catalysis, molybdenum catalysts derived from Mo(CO)₆ are often heterogenized by immobilizing them on solid supports. This approach is central to the design of robust catalysts for both organic synthesis and industrial applications.
The choice of support material, such as alumina (Al₂O₃), silica (B1680970) (SiO₂), titania (TiO₂), or various forms of carbon, can significantly influence the catalyst's activity, selectivity, and stability. mdpi.comumcs.pl For instance, molybdenum carbides (MoₓC) supported on different oxides exhibit varied performance in the catalytic reduction of CO₂. mdpi.com The support material affects the crystalline phase and dispersion of the active molybdenum species. mdpi.com
The preparation of these supported catalysts often involves impregnating the support with a solution of a molybdenum precursor, such as ammonium heptamolybdate, or through the decomposition of volatile precursors like Mo(CO)₆. imoa.info Subsequent treatment, such as calcination, reduction, or sulfidation, converts the precursor into the active catalytic phase, like MoO₃, MoₓC, or MoS₂. imoa.info Designing these catalysts involves optimizing the metal loading, the dispersion of the active sites, and the interaction between the molybdenum species and the support material to achieve desired catalytic performance for specific reactions, from hydrodesulfurization in refineries to electrocatalysis for the hydrogen evolution reaction. umcs.plnih.gov
Supported this compound Catalysts (e.g., on silica, alumina, magnesia)
The catalytic activity of systems derived from this compound is profoundly influenced by the nature of the inorganic support. Materials such as silica (SiO₂), alumina (Al₂O₃), and magnesia (MgO) are commonly employed due to their high surface area and thermal stability. The interaction between the molybdenum precursor and the support surface during activation, typically a thermal process, leads to the decomposition of Mo(CO)₆ and the formation of catalytically active sites.
Activation of supported Mo(CO)₆ catalysts involves the stepwise removal of carbonyl ligands, leading to the formation of molybdenum subcarbonyl species and ultimately, upon more rigorous treatment, to low-valent molybdenum species or molybdenum oxides. The extent of decarbonylation and the nature of the final active species are dependent on the support's properties, such as its acidity and the density of surface hydroxyl groups, as well as the activation conditions.
On Silica (SiO₂): Molybdenum species supported on silica have been extensively studied for various catalytic reactions, including olefin metathesis and oxidation reactions. nih.gov The surface of silica can be functionalized to tune the properties of the resulting catalyst. For instance, molybdenum oxide catalysts on silica supports have been investigated in olefin metathesis, where the support's acidity, modulated by doping with aluminum, was found to correlate with catalytic performance. rsc.org While Al-doping improved specific activity and propylene (B89431) conversion, an increase in acidity had a negative effect on the selectivity to metathesis products. rsc.org Pretreatment of MoO₃/SBA-1 silica catalysts in carbon monoxide or hydrocarbon atmospheres at high temperatures has been shown to significantly enhance their performance in olefin metathesis compared to conventional pretreatment in inert atmospheres. rsc.org In the context of olefin epoxidation, molybdenum complexes immobilized on silica supports have demonstrated high efficiency. For example, MCM-41-supported molybdenum catalysts, after treatment with tert-butylhydroperoxide (TBHP), form well-dispersed Mo(VI) species that are active for the epoxidation of both cyclic and linear alkenes. researchgate.net
On Alumina (Al₂O₃): Alumina-supported molybdenum catalysts are widely used in hydrotreating applications, such as hydrodesulfurization (HDS). acs.org The interaction between molybdenum species and the alumina surface is crucial for achieving high catalytic activity. For CO₂ hydrogenation, alkali metal-doped molybdenum carbide supported on gamma-alumina (γ-Al₂O₃) has been shown to be a highly active and stable catalyst for the reverse water-gas shift (RWGS) reaction, selectively producing CO. google.com In the hydrogenation of carbon monoxide, a nano Co-Mo/γ-Al₂O₃ catalyst demonstrated high conversion to gaseous hydrocarbons. researchgate.net
On Magnesia (MgO): Magnesia-supported molybdenum catalysts have also been explored, although they are less common than their silica and alumina counterparts. The basic nature of magnesia can influence the nature of the supported molybdenum species and their catalytic behavior.
The following table summarizes representative research findings on the catalytic performance of supported this compound-derived catalysts.
| Catalyst System | Reaction | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| MoO₃/SBA-1 (Al-doped silica) | Olefin Metathesis | Propylene | Al-doping improves specific activity and propylene conversion. Increased acidity negatively impacts selectivity. | rsc.org |
| Mo/MCM-41 (silica) | Olefin Epoxidation | Cyclohexene | Treatment with TBHP generates highly dispersed Mo(VI) species, leading to good yields and selectivity for the epoxide. The catalyst is reusable. | researchgate.net |
| K-Mo₂C/γ-Al₂O₃ | CO₂ Hydrogenation (RWGS) | CO₂ | Highly active and stable catalyst with high selectivity towards CO. The presence of potassium promotes CO₂ dissociation. | google.com |
| Co-Mo/γ-Al₂O₃ | CO Hydrogenation | CO | High conversion of carbon monoxide to gaseous hydrocarbons at elevated pressure and temperature. | researchgate.net |
Encapsulation within Metal-Organic Frameworks (MOFs) for Enhanced Catalysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their well-defined pore structures, high surface areas, and tunable chemical functionalities make them excellent hosts for catalytic species, including this compound and its derivatives. Encapsulating these molybdenum complexes within the pores of MOFs can lead to catalysts with enhanced activity, selectivity, and stability.
The confinement of the molybdenum species within the MOF cavities can prevent their aggregation and leaching, which are common issues with traditional supported catalysts. Furthermore, the specific chemical environment of the MOF pores can influence the electronic properties of the encapsulated guest and facilitate specific catalytic transformations.
UiO-66 and its Derivatives: The robust zirconium-based MOF, UiO-66, and its hafnium analogue have proven to be effective hosts for this compound. Mo(CO)₆ has been encapsulated in nanocrystalline UiO-66(Zr/Hf) using both solvothermal and vapor phase impregnation methods. ua.pt These materials, denoted as Mo(CO)₆@UiO-66, have shown excellent activity and selectivity as pre-catalysts for the epoxidation of cis-cyclooctene, with quantitative epoxide yield achieved within one hour. ua.pt The hafnium-based MOF, UiO-66(Hf), was found to be a potentially better support than its zirconium counterpart, which was attributed to its smaller crystallite size and higher defectivity. ua.pt The catalytic scope of these materials has been extended to the epoxidation of biobased olefins like methyl oleate (B1233923) and DL-limonene. ua.pt Molybdenum(VI) modified Zr-MOFs, prepared by post-synthetic modification of UiO-66-NH₂ with subsequent chelation of a Mo complex, also exhibited high activity for olefin epoxidation. researchgate.net
ZIF-8: Zeolitic Imidazolate Framework-8 (ZIF-8) is another popular MOF for catalyst encapsulation due to its high thermal and chemical stability. While specific examples of encapsulating Mo(CO)₆ in ZIF-8 for catalysis are emerging, the general strategy of using ZIF-8 as a host for catalytically active species is well-established. For instance, enzymes encapsulated in ZIF-8 have shown altered catalytic activity depending on the hydrophilicity of the framework. nih.gov The synthesis of ZIF-8 in different media, such as aqueous versus methanolic solutions, can also influence its catalytic properties in reactions like CO₂ cycloaddition. researchgate.net
The following table presents a summary of research findings on the catalytic applications of this compound and its derivatives encapsulated within MOFs.
| Catalyst System | Reaction | Substrate | Conversion/Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Mo(CO)₆@UiO-66(Hf) (8.8 wt% Mo) | cis-Cyclooctene Epoxidation | cis-Cyclooctene | Quantitative yield within 1 h | Excellent | ua.pt |
| Mo(CO)₆@UiO-66(Hf) (8.8 wt% Mo) | Methyl Oleate Epoxidation | Methyl Oleate | - | - | ua.pt |
| Mo(CO)₆@UiO-66(Hf) (8.8 wt% Mo) | DL-Limonene Epoxidation | DL-Limonene | - | - | ua.pt |
| Mo(VI) modified UiO-66-NH₂ | cis-Cyclooctene Epoxidation | cis-Cyclooctene | 88% | 99% | researchgate.net |
Applications in Advanced Materials Science and Thin Film Technologies
Chemical Vapor Deposition (CVD) Precursor Applications
In Chemical Vapor Deposition (CVD), molybdenum hexacarbonyl is thermally decomposed to deposit thin films of molybdenum and its compounds onto a substrate. The process parameters, such as temperature, pressure, and the presence of co-reactants, can be precisely controlled to influence the composition and properties of the resulting film.
Deposition of Molybdenum Thin Films
The thermal decomposition of molybdenum hexacarbonyl is a widely utilized method for depositing thin films of metallic molybdenum. aip.org This process, known as pyrolytic decomposition, involves heating the Mo(CO)₆ vapor to a temperature where it breaks down, releasing molybdenum atoms that then deposit on the substrate. Research has shown that metallic molybdenum films can be obtained through decarbonylation at temperatures above 400°C. aip.org However, the thermal decomposition of Mo(CO)₆ can sometimes result in the incorporation of carbon and oxygen impurities into the film. researchgate.net Studies have found that thermally decomposed molybdenum hexacarbonyl leaves behind metallic molybdenum in the presence of both carbon and oxygen. researchgate.net
The process of chemical vapor deposition of molybdenum and molybdenum-carbon coatings through the thermal decomposition of molybdenum hexacarbonyl has been studied in the temperature range of 480°C to 540°C and at pressures from 9 Pa to 16 Pa. uran.ua The growth rate and microhardness of these coatings are dependent on the deposition parameters. uran.ua
| Deposition Parameter | Value Range | Effect on Coating |
| Temperature | 480 - 540 °C | Influences growth rate and microhardness |
| Pressure | 9 - 16 Pa | Affects growth rate and microhardness |
| Resulting Hardness | ~11,000 - 18,000 MPa | Varies with application conditions |
| Growth Rate | 50 - 170 μm/h | Dependent on deposition conditions |
Growth of Molybdenum Oxides (MoO₂, MoO₃) via CVD
Molybdenum hexacarbonyl is also a key precursor in the CVD of molybdenum oxide thin films, such as molybdenum dioxide (MoO₂) and molybdenum trioxide (MoO₃). These films are of interest for their applications in electrochromic devices, sensors, and catalysis. The deposition is typically carried out by introducing oxygen or another oxidizing agent along with the Mo(CO)₆ vapor into the CVD reactor.
Polycrystalline MoO₃ thin films can be prepared by the high-temperature oxidation of molybdenum compound layers that were initially deposited via CVD from molybdenum hexacarbonyl. google.com Thin films of molybdenum oxides have been successfully deposited at temperatures between 300-500 °C and pressures of 200-1014 mTorr using Mo(CO)₆, O₂, and H₂O in a low-pressure CVD system. byu.edu Specifically, α-MoO₃ films were deposited under the following conditions:
Condition Set 1: Temperatures of 425-450 °C, pressures of 660-1014 mTorr, with an O₂ flow rate of 5 sccm. byu.edu
Condition Set 2: Temperatures of 450-500 °C, pressures of 300-500 mTorr, with an O₂ flow rate of 5 sccm. byu.edu
Thermodynamic calculations indicated that α-MoO₃ is the most stable phase under all deposition conditions, although it was experimentally obtained only at higher temperatures and pressures. byu.edu
Formation of Molybdenum Carbides in CVD Processes
The use of molybdenum hexacarbonyl in CVD can also lead to the formation of molybdenum carbide (Mo₂C) films, which are known for their exceptional hardness, wear resistance, and catalytic properties. The formation of carbide phases is often influenced by the deposition temperature and the chemical environment within the reactor.
Research into the gas-phase deposition of Mo-C multilayer coatings through the pyrolysis of molybdenum hexacarbonyl has demonstrated the possibility of creating high-quality coatings with microhardness ranging from approximately 11,000 MPa to 20,000 MPa. researchgate.net Studies have shown that at lower CVD temperatures, specifically below 400°C, molybdenum carbide is the predominant phase formed, whereas metallic molybdenum is favored at higher temperatures. aip.org Furthermore, electron-induced decomposition of Mo(CO)₆ has been observed to result in the formation of molybdenum carbide on the substrate surface. researchgate.net
Atomic Layer Deposition (ALD) Precursor Applications
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers precise thickness control at the atomic level. Molybdenum hexacarbonyl is a suitable precursor for ALD due to its volatility and self-limiting surface reactions.
ALD of Molybdenum Oxide Films (e.g., MoO₃)
Molybdenum trioxide (MoO₃) thin films have been successfully grown using the ALD technique with molybdenum hexacarbonyl, ozone, and water as precursors. researchgate.net A defined ALD window for this process was identified in the temperature range of 152 to 172 °C. researchgate.net The self-limiting nature of the growth was confirmed at a deposition temperature of 163 °C. researchgate.net The thermal stability of the Mo(CO)₆ precursor dictates the upper limit of this temperature range. researchgate.net
The growth dynamics were further investigated, revealing that the use of water as the sole oxygen source results in almost no detectable growth. researchgate.net However, the introduction of ozone significantly increases the growth rate to 0.75 Å per cycle. researchgate.net The as-deposited films are amorphous and can be crystallized into α- and β-MoO₃ phases upon annealing in air at 500 °C, and into a phase-pure, highly oriented α-MoO₃ at 600 °C. researchgate.net
| ALD Parameter | Value |
| Precursors | Mo(CO)₆, Ozone, Water |
| ALD Window | 152 - 172 °C |
| Self-Limiting Growth Temperature | 163 °C |
| Growth Rate (with Ozone) | 0.75 Å/cycle |
| As-Deposited Film Structure | Amorphous |
| Annealing Temperature (α- and β-MoO₃) | 500 °C in air |
| Annealing Temperature (phase-pure α-MoO₃) | 600 °C in air |
Plasma-Enhanced ALD (PEALD) of Molybdenum Oxides
Plasma-Enhanced Atomic Layer Deposition (PEALD) utilizes plasma to enhance the reactivity of the precursors, often allowing for lower deposition temperatures. Amorphous films of molybdenum oxide (MoOx) have been prepared by PEALD using molybdenum hexacarbonyl as the metal precursor and a mixture of O₂/Ar as the reactant gas. google.com
The influence of plasma power on the structural properties of the PEALD-MoOx films has been investigated, with studies looking at a power range from 1000–3000 W. google.com A maximum deposition rate of 0.76 Å/cycle was achieved at an optimal plasma power of 2000 W, which is attributed to an enhancement of plasma radicals' intensity. google.com X-ray photoelectron spectroscopy studies revealed the presence of both Mo⁵⁺ and Mo⁶⁺ oxidation states in all the films, indicating oxygen deficiency in the substoichiometric MoOx films. google.com It was concluded that both low and high plasma power can reduce the quality of the MoOx film, due to deficient oxidation and significant ion bombardment effects, respectively. google.com
Feasibility Studies for Metallic Molybdenum ALD
The direct atomic layer deposition (ALD) of pure metallic molybdenum films from molybdenum hexacarbonyl has been the subject of feasibility studies, which have revealed significant challenges. When Mo(CO)₆ is used without a co-reactant, it undergoes a non-self-limiting decarbonylation process at temperatures between 100 and 250 °C, resulting in the deposition of molybdenum oxycarbide (MoCₓOᵧ) films rather than pure molybdenum. mdpi.commq.edu.aunih.gov The introduction of atomic hydrogen as a co-reactant, in an attempt to facilitate a self-limiting reaction and remove carbon and oxygen, has shown to have minimal impact on the film's composition and the growth kinetics. mdpi.commq.edu.aunih.gov
A more successful, albeit indirect, route to obtaining metallic molybdenum films via ALD using Mo(CO)₆ has been developed through a two-step process. This method first involves the ALD of molybdenum oxide (MoO₃) by using Mo(CO)₆ and ozone (O₃) as precursors. mdpi.comresearchgate.net This MoO₃ ALD process is self-limiting and yields films without carbon contamination. mdpi.com Subsequently, the deposited MoO₃ films are reduced to metallic molybdenum in a separate step by exposing them to atomic hydrogen at temperatures ranging from 150 to 450 °C. mdpi.comresearchgate.net The extent of this reduction is dependent on the temperature, with higher temperatures leading to a more complete conversion to metallic molybdenum. mdpi.com However, a notable drawback is that reduction at higher temperatures, such as 450 °C, can induce cracking in the film. mdpi.comresearchgate.net This two-step approach circumvents the issues of non-self-limiting growth and contamination associated with the direct use of Mo(CO)₆ for metallic molybdenum ALD.
While alternative, halide-based precursors exist for metallic Mo ALD, they often produce corrosive byproducts like hydrogen fluoride (B91410) or hydrogen chloride, making the organometallic Mo(CO)₆ an attractive, cleaner alternative despite the indirect processing route. acs.org
Table 1: Comparison of ALD Approaches for Metallic Molybdenum
| ALD Method | Precursors | Deposition Temperature (°C) | Film Composition | Limitations |
|---|---|---|---|---|
| Direct ALD | Mo(CO)₆ | 100 - 250 | Molybdenum Oxycarbide (MoCₓOᵧ) | Non-self-limiting growth, carbon and oxygen contamination |
| Direct ALD with Co-reactant | Mo(CO)₆, atomic Hydrogen | 100 - 250 | Molybdenum Oxycarbide (MoCₓOᵧ) | Ineffective in producing pure Mo, non-self-limiting |
**5.2.4. Role in the Synthesis of Two-Dimensional Materials (e.g., MoS₂) **
Molybdenum hexacarbonyl is a widely utilized precursor in the synthesis of the two-dimensional (2D) transition metal dichalcogenide, molybdenum disulfide (MoS₂), through both chemical vapor deposition (CVD) and atomic layer deposition (ALD). mq.edu.aunih.govresearchgate.netacs.org
In the context of ALD, Mo(CO)₆ is typically paired with a sulfur source, most commonly hydrogen sulfide (B99878) (H₂S), to deposit MoS₂ films. mdpi.commq.edu.audaneshyari.com Standard ALD processes using these precursors often yield amorphous films with incorrect stoichiometry, necessitating a high-temperature post-deposition annealing step to achieve the desired crystalline structure. mdpi.commq.edu.au However, advancements in the ALD methodology, specifically by aligning the process time with the reaction kinetics of carbonyl dissociation, have enabled the growth of crystalline MoS₂ films at temperatures as low as 190 °C with a precise sulfur-to-molybdenum ratio of 2:1. mdpi.commq.edu.au
For CVD synthesis of MoS₂, Mo(CO)₆ is employed in conjunction with various organosulfur precursors, such as dimethyl disulfide (C₂H₆S₂) and diethyl sulfide ((C₂H₅)₂S). nih.govacs.org This method is capable of producing large-area and uniform MoS₂ films. nih.gov A notable challenge in the CVD process using organometallic precursors is the potential for carbon incorporation into the film. To mitigate this, a water-assisted CVD process has been developed where water oxidation effectively removes carbon impurities that stem from the dissociation of the organic precursor. nih.gov
Theoretical investigations using density functional theory (DFT) have provided a deeper understanding of the MoS₂ growth mechanism at the atomic level. These studies have examined the adsorption and reaction of Mo(CO)₆ on substrates like α-Al₂O₃(0001), detailing the decomposition pathway of Mo(CO)₆ to Mo(CO)₃ and the subsequent sulfidation reactions with different sulfur-containing molecules.
Table 2: Molybdenum Hexacarbonyl in MoS₂ Synthesis
| Synthesis Method | Co-reactant(s) | Typical Deposition Temperature (°C) | Key Characteristics of Resulting Film |
|---|---|---|---|
| Atomic Layer Deposition (ALD) | H₂S | 170 - 190 | Can be amorphous, requiring annealing; modified processes yield crystalline films at lower temperatures. mdpi.commq.edu.au |
| Chemical Vapor Deposition (CVD) | Dimethyl disulfide, Diethyl sulfide | Varies | Capable of producing large-area, uniform films; potential for carbon impurities. nih.govacs.org |
| Water-Assisted CVD | Dimethyl disulfide, H₂O | Varies | Effective removal of carbon impurities. nih.gov |
Electron Beam-Induced Deposition (EBID) utilizing Molybdenumhexacarbonyl
Molybdenum hexacarbonyl is a frequently used precursor in electron beam-induced deposition (EBID), a direct-write nanofabrication technique capable of creating complex three-dimensional nanostructures. mdpi.comresearchgate.net In EBID, a focused electron beam is used to decompose precursor molecules adsorbed on a substrate surface, leading to the localized deposition of non-volatile fragments. researchgate.net
The composition of materials deposited from Mo(CO)₆ using EBID has been a key area of investigation. Energy-dispersive X-ray (EDX) analysis of the deposits reveals an approximate atomic composition of 2:2:1 for molybdenum, carbon, and oxygen, respectively. mdpi.com This stoichiometry indicates a substantial loss of the carbonyl (CO) ligands during the deposition process, with an estimated average of 5.0 to 5.5 CO groups being removed from each Mo(CO)₆ molecule. mdpi.comnih.gov This degree of decarbonylation is significantly higher than what is observed in gas-phase studies of dissociative electron attachment (DEA) and dissociative ionization (DI) of Mo(CO)₆, suggesting that surface-mediated processes are critical in the decomposition mechanism. mdpi.com
The proposed mechanism for the extensive CO loss involves reductive ligand removal initiated by electron attachment, which in turn facilitates the formation of metal-metal bonds and promotes further decarbonylation. mdpi.commq.edu.au The energy of the incident electrons plays a crucial role, with energies of approximately 10 eV or higher being necessary to induce significant decarbonylation. researchgate.net It has also been noted that electron-induced decomposition can lead to the formation of molybdenum carbide within the deposit. daneshyari.com
A phenomenon known as the proximity effect can influence the morphology of structures grown by EBID. This effect arises from the scattering of electrons from already deposited material, which can lead to additional, unintentional deposition on adjacent areas, affecting the uniformity and final shape of the fabricated nanostructures. acs.org
Table 3: Characteristics of EBID using Molybdenum Hexacarbonyl
| Property | Description |
|---|---|
| Precursor | Molybdenum hexacarbonyl (Mo(CO)₆) |
| Deposit Composition (Mo:C:O) | Approximately 2:2:1 mdpi.com |
| Average CO Loss per Molecule | 5.0 - 5.5 mdpi.comnih.gov |
| Decomposition Mechanism | Electron-induced dissociation, with significant surface effects. mdpi.com |
| Electron Energy Requirement | ≥ 10 eV for extensive decarbonylation. researchgate.net |
| Potential Byproducts | Molybdenum carbide daneshyari.com |
| Process Considerations | Proximity effects can lead to non-uniform deposition. acs.org |
Assisted Formation of Metal and Alloy Nanoparticles
Molybdenum hexacarbonyl plays a significant role in the synthesis of metal and alloy nanoparticles, primarily acting as a reducing agent or a source for molybdenum-containing nanoparticles through its thermal decomposition.
In the solution-phase synthesis of platinum-based alloy nanoparticles, such as Pt(NiCo), PtNi, and PtCo, the decomposition of Mo(CO)₆ serves to reduce the corresponding metal salts. mdpi.commq.edu.aunih.gov This one-pot synthetic route allows for the formation of uniform-sized, monodisperse nanostructures. The morphology of the resulting alloy nanoparticles can be controlled by the careful selection of surfactants and solute metal precursors. mdpi.commq.edu.aunih.gov For instance, the use of co-surfactants like oleylamine (B85491) and hexadecylamine (B48584) can lead to a variety of high-index faceted nanoparticle morphologies, while using oleylamine alone tends to produce octahedral nanoparticles. mdpi.commq.edu.aunih.gov The carbon monoxide released during the decomposition of Mo(CO)₆ can also influence the final morphology of the nanoparticles due to its preferential adsorption onto specific crystallographic facets of the growing nanoparticles. mdpi.com
Furthermore, the thermolytic decomposition of Mo(CO)₆ in the presence of a stabilizing ligand and a high-boiling-point solvent provides a pathway for the synthesis of phase-pure molybdenum carbide (α-MoC₁₋ₓ) nanoparticles. acs.orgresearchgate.net This method is notable for being exceptionally mild and scalable, offering a route to catalytically active transition metal carbide nanoparticles that are colloidally stable and resistant to oxidation. acs.org
Another application involves the gas-phase synthesis of carbon-encapsulated molybdenum nanoparticles. This is achieved through the laser-assisted photolysis of a gas mixture containing Mo(CO)₆ vapor and various hydrocarbons. daneshyari.com The process can be carried out at room temperature and allows for the investigation of the influence of different hydrocarbons and process parameters on the size and structure of the resulting core-shell nanoparticles. daneshyari.com
Table 4: Role of Molybdenum Hexacarbonyl in Nanoparticle Synthesis
| Application | Role of Mo(CO)₆ | Synthesized Nanoparticles | Key Features of Synthesis |
|---|---|---|---|
| Alloy Nanoparticle Synthesis | Reducing agent | Pt(NiCo), PtNi, PtCo mdpi.commq.edu.aunih.gov | Solution-phase, morphology control via surfactants. mdpi.commq.edu.aunih.gov |
| Molybdenum Carbide Nanoparticle Synthesis | Molybdenum and carbon source | α-MoC₁₋ₓ acs.orgresearchgate.net | Mild, scalable, solution-phase thermolysis. acs.org |
| Core-Shell Nanoparticle Synthesis | Molybdenum source | Carbon-encapsulated Molybdenum | Gas-phase, laser-assisted photolysis at room temperature. daneshyari.com |
Advanced Spectroscopic Characterization Techniques for Molybdenumhexacarbonyl Systems
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of molecules. These methods are instrumental in determining molecular structure, bond strengths, and the effects of the local environment on the compound.
Infrared (IR) Spectroscopy: Analysis of Fundamental Frequencies and Force Constants
Infrared spectroscopy of Molybdenumhexacarbonyl reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The most intense of these are the C-O stretching frequencies, which are highly sensitive to the electronic environment of the molybdenum center. Detailed analysis of the IR spectrum has allowed for the assignment of 12 of the 13 fundamental vibrational frequencies of the molecule. aip.org
The vibrational spectrum provides a direct avenue for calculating the force constants of the bonds within the molecule. Force constants are a measure of the stiffness of a bond and offer insights into bond strength. For this compound, force constants have been calculated using a resonance interaction valence force field, with the results demonstrating the applicability of this model to such systems. aip.orgacs.org Anharmonic corrections are often applied to the observed frequencies, particularly for the C-O stretching vibrations, to obtain more accurate force constant values. aip.org
| Vibrational Mode | Symmetry | Observed Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| ν(CO) | A₁g | 2117 | aip.org |
| ν(CO) | E_g | 2019 | aip.org |
| ν(CO) | T₁u | 2015 | aip.org |
| δ(MoCO) | T₂g | 594 | aip.org |
| ν(MoC) | T₁u | 367 | aip.org |
Raman Spectroscopy: Structural and Phase Identification in Deposited Films
Raman spectroscopy is a complementary vibrational technique that is particularly useful for studying the structural and phase characteristics of materials, including thin films deposited from this compound precursors. This compound is utilized in techniques like electron beam-induced deposition to create molybdenum-containing thin films. wikipedia.org Raman spectroscopy can be employed to characterize the composition and crystallinity of these deposited layers.
For instance, in the metal-organic chemical vapor deposition (MOCVD) of molybdenum sulfide (B99878) (MoS₂) films using this compound, Raman spectroscopy confirms the presence of the desired MoS₂ phase through its characteristic E¹₂g and A₁g vibrational modes. nih.gov Furthermore, it can identify the co-deposition of other phases, such as amorphous carbon, by detecting their distinct Raman signatures, like the D and G bands. nih.gov High-pressure Raman studies on polycrystalline this compound have also been conducted, revealing pressure-induced decomposition and the formation of novel polymeric structures containing δ(OCO) units, C=O functional groups, and graphitic carbon. researchgate.net This demonstrates the utility of Raman spectroscopy in monitoring structural transformations under various conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound systems, ⁹⁵Mo and ¹³C NMR are particularly informative.
⁹⁵Mo NMR: Determination of Chemical Shift and Quadrupolar Coupling Parameters
The ⁹⁵Mo nucleus, with a nuclear spin of I = 5/2, is NMR active and provides direct insight into the electronic structure at the molybdenum center. huji.ac.il Solid-state ⁹⁵Mo NMR studies of this compound have been performed to determine its chemical shift and quadrupolar coupling parameters with high precision. These experimental results have been complemented by density functional theory (DFT) calculations, which have shown that the computed NMR parameters are sensitive to geometrical variations. researchgate.net
The quadrupolar coupling constant provides information about the electric field gradient at the nucleus, which is related to the symmetry of the electronic environment. The chemical shift, on the other hand, is sensitive to the shielding of the nucleus by the surrounding electrons. For this compound, relativistic effects are not found to be crucial for the calculation of the isotropic chemical shift.
| Parameter | Experimental Value | Computational Value | Reference |
|---|---|---|---|
| Isotropic Chemical Shift (δ_iso) | -1855 ± 5 ppm | -1861 ppm | |
| Quadrupolar Coupling Constant (C_Q) | -0.015 ± 0.002 MHz | -0.01 MHz |
Solid-State NMR Investigations of this compound and its Derivatives
Solid-state NMR is essential for characterizing the structure and dynamics of solid materials, including this compound and its derivatives. A notable example is the investigation of the piano-stool complex, mesitylenetricarbonylmolybdenum(0). rsc.org
In this derivative, ⁹⁵Mo solid-state MAS NMR spectra are dominated by the anisotropic chemical shift interaction rather than the second-order quadrupolar interaction, which is an unusual observation for a quadrupolar nucleus. rsc.org This large chemical shift anisotropy is attributed to the mixing of occupied and virtual d-orbital dominated molecular orbitals. The small but non-negligible ⁹⁵Mo quadrupolar interaction provides information about the geometry around the molybdenum atom. rsc.org
Furthermore, ¹³C solid-state NMR of this derivative reveals the crystallographic and magnetic non-equivalence of the carbonyl and mesitylene carbons, providing detailed structural insights that are not apparent in solution-state NMR. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: Elucidation of Active Molybdenum Species in Catalysis
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it invaluable for studying paramagnetic catalytic intermediates. This compound is a common precursor for supported molybdenum catalysts used in reactions like olefin disproportionation.
EPR spectroscopy has been instrumental in identifying the nature of the active molybdenum species in these catalysts. Upon activation of silica- and alumina-supported this compound, an EPR signal attributed to Molybdenum(V) in a square pyramidal coordination environment is observed. While this Mo(V) species itself may not be the active catalyst for propene disproportionation, it is suggested to be a precursor to the active species, which is possibly Molybdenum(IV). The interaction of these activated catalysts with oxygen can also be monitored by EPR, revealing the formation of O₂⁻ species through electron transfer from tetrahedrally coordinated Mo(V). In enzymatic systems, EPR has been crucial in characterizing the Mo(V) state that is part of the catalytic cycle. nih.gov
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic properties of materials. iastate.edu It is based on the photoelectric effect, where irradiating a material with photons of sufficient energy causes the emission of electrons. libretexts.org By analyzing the kinetic energy of these photoejected electrons, their original binding energy within the material can be determined. libretexts.org The technique is broadly divided into two categories based on the photon source: X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoemission Spectroscopy (UPS). iastate.edu
X-ray Photoelectron Spectroscopy (XPS): Surface Composition, Oxidation States, and Decomposition Products
X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for analyzing the surface chemistry of materials derived from this compound, Mo(CO)₆. wikipedia.org This technique provides detailed information about the elemental composition, the oxidation state of molybdenum, and the nature of decomposition products on a substrate surface. aip.org By irradiating a sample with a beam of X-rays, core-level electrons are ejected, and their binding energies are measured. libretexts.org These binding energies are unique to each element and sensitive to the local chemical environment, allowing for the identification of chemical states. wikipedia.org
In studies involving the adsorption and decomposition of Mo(CO)₆, XPS is used to track the chemical transformations. For instance, when Mo(CO)₆ is adsorbed at low temperatures on a molybdenum surface, the Mo 3d peaks appear at higher binding energies (3d₅/₂ at 228.6 eV and 3d₃/₂ at 231.8 eV) compared to the clean metallic molybdenum substrate (3d₅/₂ at 227.4 eV and 3d₃/₂ at 230.6 eV). aip.org This shift indicates the change in the chemical environment of the molybdenum atom, now coordinated to carbonyl ligands.
Upon thermal or electron-induced decomposition, XPS spectra reveal the formation of various products. Thermal decomposition of Mo(CO)₆ often results in the deposition of metallic molybdenum, although typically in the presence of carbon and oxygen impurities from the carbonyl ligands. aip.org Electron-beam-induced deposition, a common application for Mo(CO)₆, can lead to the formation of molybdenum carbide on the surface. aip.org XPS can distinguish between these different species by the characteristic binding energies of the Mo 3d, C 1s, and O 1s core levels. For example, the formation of molybdenum carbide is identified by a specific C 1s binding energy and shifts in the Mo 3d peaks that are distinct from metallic Mo or Mo oxides. uwm.edu
Furthermore, XPS analysis can identify various molybdenum oxidation states that may arise from partial oxidation or decomposition. Films derived from Mo(CO)₆ can contain molybdenum in different oxidation states, such as Mo⁴⁺ (e.g., in MoO₂) and Mo⁶⁺ (e.g., in MoO₃). researchgate.nete3s-conferences.org These states are readily identified by their unique Mo 3d binding energies, providing a comprehensive picture of the surface composition. researchgate.net
The following table summarizes typical XPS binding energies for molybdenum in various chemical states relevant to Mo(CO)₆ systems.
| Chemical Species | Core Level | Binding Energy (eV) |
| Metallic Mo | Mo 3d₅/₂ | 227.4 |
| Adsorbed Mo(CO)₆ | Mo 3d₅/₂ | 228.6 |
| Molybdenum Carbide (Mo₂C) | Mo 3d₅/₂ (Mo²⁺) | 228.8 |
| Molybdenum Dioxide (MoO₂) | Mo 3d₅/₂ (Mo⁴⁺) | 229.4 |
| Molybdenum Trioxide (MoO₃) | Mo 3d₅/₂ (Mo⁶⁺) | 232.8 |
Ultraviolet Photoemission Spectroscopy (UPS): Electronic Structure and Adsorption Characteristics
Ultraviolet Photoemission Spectroscopy (UPS) utilizes lower-energy ultraviolet photons to probe the valence electronic states of a material, typically within the first few nanometers of the surface. iastate.edu This technique is particularly valuable for investigating the electronic structure and adsorption characteristics of molecules like this compound on various substrates. UPS can reveal changes in the work function of the substrate upon adsorption and identify the molecular orbitals of the adsorbate.
When Mo(CO)₆ molecules adsorb on a surface, they interact with the substrate's electronic states. This interaction can lead to a change in the work function, which is the minimum energy required to remove an electron from the surface. This change, measured by a shift in the secondary electron cutoff in the UPS spectrum, provides information about the charge transfer between the adsorbate and the substrate and the formation of an interface dipole.
Moreover, UPS spectra of Mo(CO)₆ adsorbed on a surface will show peaks that correspond to the molecular orbitals of the carbonyl complex. The binding energies of these peaks are characteristic of the electronic structure of the molecule. Studies on related systems, such as carbon monoxide (CO) adsorbed on molybdenum surfaces, have used angle-resolved UPS to identify adsorbate-induced peaks in the valence region. For CO on a Mo(100) surface, sharp peaks have been observed at binding energies of approximately 9.0 eV and 13.5 eV relative to the Fermi level, corresponding to the molecular orbitals of the adsorbed CO. uwm.edu Similar analyses can be applied to adsorbed Mo(CO)₆ to understand its bonding mechanism and orientation on the surface.
The table below presents representative data obtained from UPS studies on related adsorbate systems, illustrating the type of information that can be gathered for Mo(CO)₆.
| System | Feature | Binding Energy (eV) |
| CO on Mo(100) | Adsorbate-induced peak 1 | 9.0 |
| CO on Mo(100) | Adsorbate-induced peak 2 | 13.5 |
| NO on Mo(100) | Sharp Peak | 9.0 |
| NO on Mo(100) | Sharp Peak | 13.5 |
| NO on Mo(100) | Broad Peak | 6.5 |
Diffraction and Microscopy Techniques
X-ray Diffraction (XRD): Crystallinity and Phase Analysis of Deposited Materials
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It is essential for characterizing the thin films and coatings produced from this compound precursors. XRD provides critical information on the crystallinity (whether the material is crystalline or amorphous), the identification of crystalline phases, and other structural parameters like crystallite size and lattice strain. youtube.com
When thin films are deposited using techniques like Plasma Enhanced Chemical Vapor Deposition (PECVD) with Mo(CO)₆, the resulting material can be amorphous, meaning it lacks long-range atomic order. epa.gov Amorphous films will not produce sharp diffraction peaks in an XRD pattern, but rather broad humps.
Conversely, under different deposition or post-deposition annealing conditions, crystalline films can be formed. XRD is the primary tool for identifying the specific crystalline phases present. For example, films derived from Mo(CO)₆ can be converted into metallic molybdenum, molybdenum carbide, or molybdenum oxides. Each of these crystalline phases has a unique crystal structure that produces a characteristic set of diffraction peaks at specific 2θ angles. For instance, cubic metallic molybdenum shows a primary diffraction peak from the (110) plane at a 2θ value of approximately 41°. mdpi.com Molybdenum carbide exists in several phases, such as β-Mo₂C and α-MoC, each with its own distinct XRD pattern that allows for their unambiguous identification. Similarly, different molybdenum oxides, like MoO₂ and MoO₃, can be distinguished by their diffraction patterns. researchgate.net
The following table lists characteristic XRD peaks for various molybdenum-containing materials that can be synthesized from Mo(CO)₆.
| Material Phase | Crystal Plane | 2θ Angle (°) |
| Molybdenum (Mo) | (110) | ~41.0 |
| Molybdenum (Mo) | (200) | ~58.6 |
| Molybdenum (Mo) | (211) | ~73.7 |
| Molybdenum Nitride (MoN) | (110) | ~36.0 |
| Molybdenum Nitride (MoN) | (200) | ~45.5 |
Atomic Force Microscopy (AFM): Surface Morphology Analysis of Thin Films
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. It is extensively used to characterize the surface morphology of thin films deposited from this compound. AFM analysis yields quantitative data on surface features such as roughness, grain size, and the presence of defects. nih.gov
The surface morphology of films derived from Mo(CO)₆ is highly dependent on the deposition parameters, such as substrate temperature, precursor flow rate, and the presence of reactant gases. These parameters influence the nucleation and growth of the film, leading to varying surface topographies. For example, in the Metal-Organic Chemical Vapor Deposition (MOCVD) of molybdenum sulfide (MoS₂) using Mo(CO)₆, different precursor pre-flow conditions can result in distinct surface morphologies, such as polygon-shaped grains with high nucleation density or well-defined triangular domains. researchgate.net
A key parameter obtained from AFM is the surface roughness, often expressed as the root mean square roughness (Rq). researchgate.net The roughness of the film can impact its performance in various applications. Studies on molybdenum-containing films have shown that surface roughness can be tailored by controlling deposition conditions or subsequent treatments like annealing. For instance, the roughness of molybdenum-doped diamond-like carbon films has been shown to vary with the molybdenum concentration. researchgate.net In another study, molybdenum carbide films with a very low root mean square roughness (Rq) of approximately 0.3–0.6 nm have been produced, indicating a very smooth surface. researchgate.net
The table below provides examples of surface roughness data for various molybdenum-containing thin films, illustrating the quantitative morphological information that can be obtained using AFM.
| Film Material | Deposition/Treatment Condition | Surface Roughness (Rq) (nm) |
| Mo Thin Film | Annealed at 600 °C | 0.499 |
| Mo Thin Film | Annealed at 620 °C | 0.513 |
| Mo Thin Film | Annealed at 650 °C | 0.560 |
| Molybdenum Carbide | As-deposited | 0.3 - 0.6 |
| Mo-DLC | 6.3 at. % Mo | ~1.5 |
| Mo-DLC | 11.9 at. % Mo | ~2.5 |
Theoretical and Computational Chemistry of Molybdenumhexacarbonyl
Molecular Dynamics Simulations of Molybdenumhexacarbonyl Interactions and Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamics, interactions, and conformational changes. For this compound, MD simulations have been employed to understand its interactions with surfaces and its behavior in condensed phases.
The development of all-atom force fields for organotransition metal compounds has enabled classical MD simulations of systems containing this compound. These force fields are parameterized to reproduce experimental or quantum mechanical data and allow for the simulation of larger systems over longer timescales than is feasible with purely quantum mechanical methods. Such simulations can be used to study the adsorption of Mo(CO)₆ on various surfaces, a key step in processes like chemical vapor deposition. Additionally, reactive force fields (ReaxFF) have been developed to model chemical reactions, such as the oxidation and sulfidation of molybdenum-based materials, at an atomistic level using MD.
Advanced Quantum Chemical Approaches to Molybdenum-Carbonyl Systems
The study of this compound, Mo(CO)₆, and related systems has been significantly advanced by the application of sophisticated quantum chemical methods. These computational approaches provide deep insights into the electronic structure, bonding, spectroscopy, and reactivity that are often inaccessible by experimental means alone. Primarily, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be invaluable tools for elucidating the complex nature of these organometallic compounds.
Advanced computational studies have been crucial in accurately describing the molecular and electronic structures of Mo(CO)₆ and its derivatives. unibas.it DFT calculations, for instance, have been successfully employed to determine the solid-state ⁹⁵Mo nuclear magnetic resonance (NMR) properties of this compound, showing good agreement with high-precision experimental data. researcher.life These studies have evaluated the impact of various computational parameters, such as the choice of basis sets and exchange-correlation functionals, on the accuracy of the predicted NMR parameters. researcher.life Furthermore, periodic DFT calculations have been utilized to assess the influence of neighboring molecules in the crystal structure, which must be considered to achieve accurate results for solid-state properties. researcher.life
One of the most significant contributions of quantum chemistry to the understanding of this compound has been the definitive reassessment of its electronic spectrum. For many years, the lowest energy electronic transitions were attributed to ligand field (LF) excitations. However, relativistic time-dependent density functional theory (TD-DFT) calculations have overturned this assignment. acs.org These advanced methods have demonstrated that the lowest excited states in Mo(CO)₆, as well as its chromium and tungsten analogues, are not due to LF transitions but are instead dominated by metal-to-ligand charge transfer (CT) states. unibas.itacs.org This finding has profound implications for the photochemistry of this compound, suggesting that the experimentally observed photodissociation of the Mo-CO bond following irradiation occurs from these CT states. acs.org
The accuracy of these computational methods is also evident in the prediction of vibrational spectra. DFT calculations have been shown to reproduce the harmonic force fields and vibrational frequencies of transition metal carbonyls, including Mo(CO)₆, with very good agreement with experimental data. researcher.life This predictive power is essential for interpreting complex infrared (IR) spectra and understanding the nature of the metal-carbonyl bond.
The table below presents a comparison of calculated electronic transition energies for this compound, highlighting the crucial finding that charge transfer states are lower in energy than ligand field states, as determined by relativistic TD-DFT.
| Transition Type | Calculated Energy Range (eV) | Key Finding |
|---|---|---|
| Metal-to-Ligand Charge Transfer (CT) | ~4.0 - 5.0 | Identified as the lowest energy excited states, responsible for observed photochemistry. acs.org |
| Ligand Field (LF) | >5.0 | Calculated at a much higher energy than previously assigned based on experimental spectra. acs.org |
Further illustrating the capability of these methods, the vibrational frequencies of the carbonyl ligands, which are a hallmark of metal carbonyl chemistry, can be calculated with high precision. The following table compares experimental and DFT-calculated CO stretching frequencies for Mo(CO)₆.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |
|---|---|---|
| T₁ᵤ (IR active) | 2003 | ~2000-2010 |
| E₉ (Raman active) | 2020 | ~2015-2025 |
| A₁₉ (Raman active) | 2120 | ~2115-2125 |
Note: DFT calculated values are approximate and can vary slightly depending on the functional and basis set used in the calculation. The values shown are representative of typical results found in the literature which show strong agreement with experimental data. researcher.life
Future Research Directions and Emerging Applications
Development of Novel Molybdenumhexacarbonyl Derivatives with Tunable Properties
A primary focus of future research lies in the rational design and synthesis of novel this compound derivatives. By systematically modifying the ligand sphere around the molybdenum center, researchers can fine-tune the electronic and steric properties of the resulting complexes, leading to enhanced reactivity, selectivity, and stability.
The substitution of one or more carbonyl (CO) ligands in Mo(CO)₆ with other donor ligands is a common strategy to create a diverse library of derivatives. Research has demonstrated the synthesis of zero-valent and divalent molybdenum carbonyl complexes containing N-base ligands, phosphorus/nitrogen/phosphorus (PNP) pincer ligands, and cyclam-based macrocycles. The choice of ligand significantly influences the properties of the complex. For instance, sterically demanding ligands can create specific active sites for catalysis, while electronically distinct ligands can modulate the redox potential of the molybdenum center.
Recent work has explored the synthesis of heptacoordinated Mo(II) complexes and derivatives with sterically expanded arene ligands, which exhibit altered stability and reactivity profiles. The characterization of these new compounds relies on a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction, to elucidate their molecular structures and electronic properties. The photochemical and thermal reactivity of Mo(CO)₆ provides versatile routes to these derivatives, allowing for the controlled displacement of CO ligands.
Interactive Table: Examples of this compound Derivatives and Their Characterizing Features
| Derivative Type | Ligands | Characterization Methods | Key Properties/Features |
|---|---|---|---|
| Zero-valent Carbonyl Complexes | N-base ligands (e.g., 3-(1-methylpyrrolidin-2-yl) pyridine) | FTIR, 1H NMR, 13C NMR, UV-Vis | Precursors for catalytic epoxidation |
| Divalent Carbonyl Complexes | 3,5-dimethylpyrazole, cyclopentadienyl (B1206354) | FTIR, 1H NMR, 13C NMR, UV-Vis | Higher activity in epoxidation reactions |
| Heptacoordinated Mo(II) Complexes | 2,6-bis(pyrazol-3-yl)pyridine (bpp), phosphines | Multi-nuclei NMR, IR, UV/Vis, sc-XRD, CV | C2-symmetric, proton-responsive ligand platform |
| Cyclam-based Mo(0) Complexes | H₂R₂Cyclam derivatives | Elemental analysis, FT-IR, UV-Vis, 1H/13C-NMR, TGA | Potential cytotoxic agents against cancer cells |
Exploration of New Catalytic Transformations and Reaction Pathways
This compound and its derivatives are versatile catalysts and catalyst precursors in a wide array of organic transformations. Future research is geared towards discovering novel catalytic reactions and elucidating complex reaction mechanisms to develop more efficient and selective synthetic methodologies.
Mo(CO)₆ is a well-known precursor for catalysts used in alkyne metathesis and the Pauson-Khand reaction, which are powerful methods for forming carbon-carbon bonds. Recent studies have focused on developing new promoters and additives to enhance the efficiency of the Mo(CO)₆-mediated Pauson-Khand reaction. Furthermore, molybdenum-based catalysts are being explored for a variety of other transformations, including:
Ring-Opening Polymerization: Solid-state this compound has been shown to catalyze the ring-opening polymerization of cycloalkenes under light irradiation.
Hydrogenation: Molybdenum carbonyl complexes with linked phosphine (B1218219) and cyclopentadienyl ligands act as long-lived, thermally stable catalysts for the solvent-free hydrogenation of ketones.
Carbonyl-Carbonyl Olefination: A molybdenum-catalyzed intramolecular carbonyl-carbonyl olefination reaction has been developed for the synthesis of various heterocycles like indoles, benzofurans, and benzothiophenes.
Carbonylative Reactions: In combination with palladium catalysts, Mo(CO)₆ serves as a solid source of carbon monoxide for gas-free aminocarbonylation and other carbonylative coupling reactions.
Other Reactions: Research continues to expand the catalytic scope of molybdenum carbonyls to include epoxidation, hydrosilylation, hydrogermylation, and asymmetric allylic alkylation.
The development of photoredox catalysis using stable molybdenum(0) carbonyl complexes represents another promising avenue. A recently synthesized complex, Mo(CO)₃(tpe), has demonstrated utility in green-light-driven dehalogenation reactions and green-to-blue photon upconversion.
Advancements in Thin Film Deposition Technologies and Material Design
This compound is a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD), techniques used to create thin films of molybdenum and its compounds for applications in microelectronics and materials science. Its volatility and ability to decompose cleanly make it an attractive source of molybdenum atoms.
Future research in this area is focused on refining deposition processes to achieve greater control over film properties and to fabricate novel materials. Key areas of advancement include:
Metallic Molybdenum Films: ALD processes are being developed to produce low-resistivity metallic molybdenum films. One approach involves the ALD of molybdenum oxide (MoO₃) from Mo(CO)₆ and ozone, followed by reduction with atomic hydrogen to form the metallic film at temperatures suitable for back-end-of-line (BEOL) applications in CMOS technology.
Molybdenum Oxide (MoO₃) Films: ALD using Mo(CO)₆ and ozone as precursors allows for the deposition of amorphous MoO₃ films with very low surface roughness. These films can be crystallized into specific phases (α- and β-MoO₃) through post-deposition annealing.
Molybdenum Nitride (MoNₓ) Films: Plasma-enhanced ALD (PEALD) with Mo(CO)₆ and ammonia plasma is used to deposit molybdenum nitride thin films. These films are being investigated as carbon and binder-free anode materials for Li-ion batteries and as copper diffusion barriers in integrated circuits.
Molybdenum Disulfide (MoS₂) Films: A single organic liquid precursor mixture containing Mo(CO)₆ has been used for the CVD synthesis of large-area MoS₂ films, a two-dimensional material with significant potential in electronics and optoelectronics.
Electron Beam-Induced Deposition (EBID): The ease with which Mo(CO)₆ can be vaporized and decomposed by an electron beam makes it a standard precursor for the direct-write nanoscale fabrication of molybdenum-containing structures.
Research efforts are also directed at understanding the decomposition mechanisms of Mo(CO)₆ on different substrates to improve film purity and deposition efficiency.
Fundamental Understanding of Complex Reaction Environments and Surface Phenomena
A deeper fundamental understanding of the behavior of this compound in complex reaction environments and at surfaces is crucial for optimizing existing applications and discovering new ones. Advanced spectroscopic and analytical techniques are being employed to probe these phenomena in real-time and under realistic conditions.
Temperature-programmed decomposition (TPDE) studies have revealed that the surface chemistry of the support material (e.g., silica (B1680970), alumina) significantly influences the decarbonylation mechanism of Mo(CO)₆. The density of hydroxyl groups and the presence of Lewis acid sites on the surface can alter the reaction pathway from nucleophilic ligand exchange to Lewis-acid-assisted decarbonylation. Such studies provide insights into how to control the formation of active catalytic species from Mo(CO)₆ precursors.
In-situ spectroscopy is a powerful tool for studying these processes. For example, in-situ FT-IR spectroscopy under simultaneous UV irradiation has been used to investigate the photoreduction of Mo⁶⁺/SiO₂ catalysts by carbon monoxide. This technique allows for the direct observation of intermediate molybdenum carbonyl species formed on the catalyst surface, shedding light on the nature of the active sites and the reduction mechanism. Similarly, studies on the thermal decomposition of Mo(CO)₆ adsorbed on silicon, molybdenum, and copper surfaces using X-ray photoelectron spectroscopy (XPS) and thermal desorption spectroscopy (TDS) have elucidated different dissociation mechanisms (pyrolytic, photolytic, and electron-induced), which lead to the formation of either metallic molybdenum or molybdenum carbide.
This fundamental knowledge of surface interactions and reaction dynamics is critical for the rational design of catalysts and for optimizing thin-film deposition processes to achieve desired material properties.
Q & A
Q. How should researchers design controls for Mo(CO)₆ decomposition studies under ambient vs. inert conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
